CCT241533
Beschreibung
Eigenschaften
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASIAXCPXTISQ-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262849-73-9 | |
| Record name | CCT-241533 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCT-241533 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action of CCT241533
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, cellular effects, and therapeutic potential of this compound, with a focus on its role in the DNA damage response and its synergistic relationship with PARP inhibitors.
Core Mechanism of Action: Targeting the DNA Damage Response
This compound is an ATP-competitive inhibitor of CHK2, a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2][3] X-ray crystallography has confirmed that this compound binds directly to the ATP pocket of the CHK2 kinase domain.[1][3][4] By occupying this site, this compound effectively blocks the kinase activity of CHK2, preventing the phosphorylation of its downstream targets.
The activation of CHK2 is a key step in the ATM (Ataxia Telangiectasia Mutated)-mediated signaling pathway, which is triggered by the detection of DSBs by the MRE11-RAD50-NBS1 (MRN) complex.[3] Activated ATM phosphorylates CHK2 at threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of substrates involved in DNA repair, cell cycle arrest, and apoptosis, including p53, Cdc25A, and BRCA1.[1]
This compound's inhibition of CHK2 disrupts this signaling cascade, leading to several key cellular consequences:
-
Inhibition of CHK2 Autophosphorylation: this compound effectively blocks the autophosphorylation of CHK2 at serine 516 (S516), a key biomarker of its activation.[1][2][4]
-
Abrogation of Downstream Signaling: By inhibiting CHK2, this compound prevents the phosphorylation of downstream targets, thereby interfering with the cell's ability to arrest the cell cycle and initiate DNA repair in response to damage.
-
HDMX Degradation: Treatment with this compound has been shown to inhibit the degradation of HDMX, a negative regulator of the tumor suppressor p53.[1][2][4]
Figure 1: this compound inhibits CHK2, disrupting the DNA damage response pathway.
Quantitative Data Presentation
The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value (nM) | Selectivity (fold vs CHK2) | Reference |
| CHK2 | Kinase Assay | IC50 | 3 | - | [1][5] |
| CHK2 | Kinase Assay | Ki | 1.16 | - | [1][5] |
| CHK1 | Kinase Assay | IC50 | 245 | 82 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HT-29 | Colon Cancer | GI50 | 1.7 | [1][5] |
| HeLa | Cervical Cancer | GI50 | 2.2 | [1][5] |
| MCF-7 | Breast Cancer | GI50 | 5.1 | [1][5] |
Table 3: Kinase Selectivity Profile of this compound
A screen of this compound at a concentration of 1 µM against a panel of 85 kinases revealed a high degree of selectivity for CHK2.[1]
| Kinase | % Inhibition at 1 µM |
| CHK2 | >95% |
| PHK | >80% |
| MARK3 | >80% |
| GCK | >80% |
| MLK1 | >80% |
| Other 80 kinases | <80% |
Synergistic Effects with PARP Inhibitors
A significant finding in the preclinical evaluation of this compound is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] While this compound alone does not significantly enhance the cell-killing effects of various genotoxic agents, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-deficient cells.[1]
The proposed mechanism for this synergy involves the dual inhibition of critical DNA repair pathways. PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate the CHK2 pathway to repair this damage. By inhibiting CHK2 with this compound, the cell's ability to repair these PARP inhibitor-induced DSBs is compromised, leading to an accumulation of lethal DNA damage and subsequent apoptosis.[1] This is supported by the observation that PARP inhibitor treatment alone induces CHK2 activation (pS516), which is abolished by co-treatment with this compound.[1][4][5]
Figure 2: this compound potentiates PARP inhibitor-induced cell death by blocking DNA repair.
Experimental Protocols
In Vitro CHK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CHK2.
Methodology:
-
Recombinant CHK2 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Growth Inhibition (GI50) Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth.
Methodology (Sulforhodamine B - SRB Assay):
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 96 hours).
-
Following treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, and the GI50 is calculated from the dose-response curve.
Immunoblotting for CHK2 Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation of CHK2 and its downstream targets.
Methodology:
-
Cells are treated with a DNA damaging agent (e.g., etoposide) in the presence or absence of this compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for total CHK2, phospho-CHK2 (S516), and other relevant pathway proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals, primarily from double-strand breaks, to coordinate cell cycle arrest, DNA repair, and apoptosis. Its role in maintaining genomic integrity has positioned it as a compelling target for cancer therapy, particularly in tumors with defects in other DNA damage response pathways, such as those with p53 mutations. CCT241533 has emerged as a highly potent and selective ATP-competitive inhibitor of CHK2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its synergistic potential with other anticancer agents, most notably PARP inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of CHK2-targeted therapies.
Introduction
The DNA Damage Response (DDR) is a complex network of signaling pathways essential for maintaining genomic stability. A key player in this network is the Ataxia Telangiectasia Mutated (ATM) kinase, which, upon activation by DNA double-strand breaks (DSBs), phosphorylates and activates CHK2.[1][2] Activated CHK2, in turn, phosphorylates a multitude of downstream substrates, including p53 and CDC25 phosphatases, to orchestrate a cellular response that can range from cell cycle arrest to apoptosis.[1][3] In cancer cells, particularly those with a compromised p53 pathway, the reliance on other checkpoint mechanisms like the CHK2 pathway is often heightened. This creates a therapeutic window for CHK2 inhibitors to selectively sensitize cancer cells to DNA-damaging agents.
This compound is a novel and potent small molecule inhibitor of CHK2.[4] X-ray crystallography studies have confirmed that this compound binds to the ATP-binding pocket of CHK2, acting as an ATP-competitive inhibitor.[4] This guide delves into the technical details of this compound, providing a valuable resource for researchers in oncology and drug development.
Mechanism of Action and Biochemical Profile
This compound exerts its biological effects through the potent and selective inhibition of CHK2 kinase activity.[4][5] Its mechanism as an ATP-competitive inhibitor has been firmly established.[4]
Data Presentation: Biochemical Activity and Selectivity
| Parameter | Value | Notes |
| CHK2 IC50 | 3 nM | In vitro kinase assay.[4][5][6] |
| CHK2 Ki | 1.16 nM | In vitro kinase assay.[5][6] |
| CHK1 IC50 | 245 nM | Demonstrates ~80-fold selectivity for CHK2 over CHK1.[4][7] |
| hERG IC50 | 22 µM | Indicates low potential for cardiac toxicity.[5] |
| Kinase Selectivity | Minimal cross-reactivity against a panel of 85 kinases at 1 µM. | Greater than 80% inhibition was observed for only four other kinases: PHK, MARK3, GCK, and MLK1.[4][7] |
| Mouse Plasma Protein Binding | 99% | High plasma protein binding.[4] |
Cellular Activity
This compound effectively inhibits CHK2 activity within human tumor cell lines, leading to the suppression of downstream signaling events initiated by DNA damage.[4][5] This cellular activity has been demonstrated through the inhibition of CHK2 autophosphorylation at Serine 516 (S516), a key marker of CHK2 activation, as well as the prevention of CHK2-mediated degradation of its substrate, HDMX.[4]
Data Presentation: Cellular Growth Inhibition
| Cell Line | Cancer Type | p53 Status | This compound GI50 (µM) |
| HT-29 | Colon Carcinoma | Mutant | 1.7 |
| HeLa | Cervical Carcinoma | Wild-type (functionally compromised by HPV E6) | 2.2 |
| MCF-7 | Breast Adenocarcinoma | Wild-type | 5.1 |
GI50 (Growth Inhibition 50) values were determined using a 96-hour Sulforhodamine B (SRB) assay.[4][5]
Synergy with PARP Inhibitors
A significant finding in the preclinical evaluation of this compound is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in p53-defective tumor cells.[4] PARP inhibitors trap PARP enzymes on DNA, leading to the formation of DSBs during replication. In cells with functional CHK2, the activation of the CHK2 pathway can lead to cell cycle arrest and DNA repair, thus mitigating the cytotoxic effects of PARP inhibition. By inhibiting CHK2, this compound prevents this protective response, leading to a synergistic increase in cancer cell death.[4] This potentiation is accompanied by the abolition of the PARP inhibitor-induced increase in CHK2 S516 phosphorylation, confirming that the synergistic effect is mediated through CHK2 inhibition.[4]
Experimental Protocols
In Vitro CHK2 Kinase Assay
This protocol is a representative method for determining the in vitro potency of this compound against recombinant human CHK2.
-
Objective: To measure the IC50 of this compound for CHK2.
-
Principle: A radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a peptide substrate.
-
Materials:
-
Recombinant human CHK2 enzyme.
-
Peptide substrate (e.g., a synthetic peptide containing the CHK2 recognition motif).
-
[γ-³³P]ATP.
-
This compound (serially diluted).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
96-well filter plates.
-
Phosphoric acid wash solution.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the CHK2 enzyme and the peptide substrate in the kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.
-
Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Cytotoxicity (SRB) Assay
This protocol details the Sulforhodamine B (SRB) assay used to determine the growth-inhibitory effects of this compound on adherent cancer cell lines.
-
Objective: To determine the GI50 of this compound in various cell lines.
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.
-
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7).
-
Complete cell culture medium.
-
This compound (serially diluted).
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for 96 hours.
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration and determine the GI50 value.
-
Western Blotting for CHK2 Phosphorylation
This protocol describes the detection of CHK2 autophosphorylation at S516 in response to DNA damage and its inhibition by this compound.
-
Objective: To assess the inhibitory effect of this compound on CHK2 activation in cells.
-
Principle: Immunoblotting to detect total and phosphorylated CHK2 proteins.
-
Materials:
-
Cancer cell lines (e.g., HT-29).
-
This compound.
-
DNA damaging agent (e.g., etoposide).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-CHK2 (Ser516) antibody.
-
Mouse anti-total CHK2 antibody.
-
Mouse anti-GAPDH antibody (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and allow them to grow to a suitable confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by treating cells with etoposide (B1684455) for a specified time (e.g., 5 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CHK2 and GAPDH as controls.
-
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
CCT241533: A Technical Guide to a Selective CHK2 Inhibitor in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). CHK2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). This document details the mechanism of action of this compound, summarizes its in vitro efficacy and selectivity, outlines key experimental methodologies for its characterization, and visualizes its role in cellular signaling pathways. The primary focus is on its function as a molecular probe and its synergistic effects with PARP inhibitors, offering a potential therapeutic strategy in oncology, particularly for p53-deficient cancers.
Introduction to this compound and the DNA Damage Response
The DNA damage response is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair.[1] A key pathway in the response to DSBs is initiated by the MRN complex (MRE11-RAD50-NBS1) which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM, in turn, phosphorylates a multitude of downstream targets, including CHK2.[1][2] Activated CHK2 plays a pivotal role in orchestrating cell cycle arrest, DNA repair, and apoptosis.[2][3] Given its central role, inhibition of CHK2 has been explored as a therapeutic strategy to sensitize cancer cells to DNA damaging agents.
This compound is a small molecule inhibitor designed to selectively target CHK2.[3][4] Its development has provided a valuable tool for dissecting the specific roles of CHK2 in the DDR and has revealed a significant synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][5]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of CHK2.[3][6] X-ray crystallography studies have confirmed that this compound binds directly to the ATP-binding pocket of the CHK2 kinase domain.[2][3][4][6][7] This binding prevents the phosphorylation of CHK2 substrates, thereby abrogating its downstream signaling functions.
In response to DNA damage, ATM phosphorylates CHK2 on Threonine 68 (T68), which is a crucial step for CHK2 dimerization and full activation.[2][3] This is followed by autophosphorylation at sites including Serine 516 (S516), which serves as a biomarker for CHK2 activity.[2][3] this compound effectively blocks this autophosphorylation at S516.[3][4][8][9] Furthermore, it inhibits the characteristic band-shift of CHK2 observed on immunoblots following DNA damage and prevents the degradation of HDMX, a known CHK2 substrate.[3][4][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| CHK2 | IC₅₀ | 3 nM | [2][3][4][7][8][9] |
| CHK2 | Kᵢ | 1.16 nM | [3][6][8][9] |
| CHK1 | IC₅₀ | 190 - 245 nM | [2][3][6][8][9] |
| hERG | IC₅₀ | 22 µM | [8][9] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.
Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI₅₀ (µM) | Reference |
| HT-29 | Colon Carcinoma | Defective | 1.7 | [3][6][8] |
| HeLa | Cervical Carcinoma | Defective | 2.2 | [3][6][8] |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 5.1 | [3][6][8] |
GI₅₀: Half-maximal growth inhibition concentration.
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 1 µM this compound | Reference |
| PHK | >80% | [3][6] |
| MARK3 | >80% | [3][6] |
| GCK | >80% | [3][6] |
| MLK1 | >80% | [3][6] |
Data from a screen of 85 kinases.
Signaling Pathways and Cellular Effects
Core DNA Damage Response Pathway
The following diagram illustrates the canonical ATM/CHK2 signaling pathway in response to DNA double-strand breaks and the point of intervention by this compound.
Caption: ATM/CHK2 signaling pathway and this compound inhibition.
Synergistic Interaction with PARP Inhibitors
While this compound alone shows modest cytotoxic effects and does not significantly potentiate the effects of many genotoxic agents, it exhibits strong synergistic cytotoxicity with PARP inhibitors in p53-deficient cancer cells.[3][5][10] PARP inhibitors trap PARP on DNA, leading to the formation of lesions that are converted into DSBs during DNA replication.[3] This, in turn, activates the ATM/CHK2 pathway.[3] The synergistic effect arises because this compound abrogates the CHK2-mediated cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage in cells treated with PARP inhibitors.[2][3][4]
The logical relationship is depicted below:
Caption: Synergistic effect of this compound and PARP inhibitors.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound's effects. Below are outlines of key experimental protocols.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of CHK2 and the inhibitory effect of this compound.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant CHK2 enzyme, a suitable substrate (e.g., a peptide containing the CHK2 consensus sequence), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression.
Cellular Growth Inhibition Assay (Sulphorhodamine B - SRB)
This colorimetric assay measures cell density and is used to determine the GI₅₀ of this compound.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound for a prolonged period (e.g., 96 hours).
-
Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove unbound dye with acetic acid washes.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Immunoblotting for DDR Markers
This technique is used to assess the phosphorylation status and protein levels of key components of the DDR pathway.
-
Cell Lysis: Treat cells with a DNA damaging agent (e.g., etoposide) with or without this compound pre-incubation. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-CHK2 (S516), anti-total-CHK2, anti-HDMX, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following workflow diagram illustrates the general process for evaluating this compound's cellular activity.
Caption: Experimental workflow for this compound cellular characterization.
Conclusion and Future Directions
This compound is a highly potent and selective CHK2 inhibitor that has been instrumental in elucidating the role of CHK2 in the DNA damage response. While its efficacy as a single agent or in combination with traditional genotoxic chemotherapies appears limited, its strong synergistic interaction with PARP inhibitors in p53-deficient backgrounds presents a compelling rationale for further investigation.[3][4][5] This synthetic lethal approach could offer a targeted therapeutic strategy for a defined patient population. Future preclinical studies should focus on in vivo models to assess the therapeutic window and pharmacokinetic/pharmacodynamic properties of CHK2 inhibitors in combination with PARP inhibitors. As of now, there is no publicly available information on this compound entering clinical trials. The development of CHK2 inhibitors for clinical use remains an active area of research in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
CCT241533: A Potent and Selective CHK2 Inhibitor for Modulating Cell Cycle Checkpoints
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2] This document provides a comprehensive overview of the role of this compound in modulating cell cycle checkpoints, its mechanism of action, and its potential therapeutic applications, particularly in combination with other anticancer agents. Detailed experimental protocols and quantitative data are presented to support its use as a valuable research tool and a potential therapeutic agent.
Introduction: The Role of CHK2 in Cell Cycle Control
The integrity of the genome is paramount for normal cellular function and is maintained by a complex network of signaling pathways known as cell cycle checkpoints. These checkpoints ensure that damaged DNA is repaired before the cell proceeds through the cell cycle, thereby preventing the propagation of mutations.[3][4] One of the key players in the DNA damage response (DDR) pathway is Checkpoint Kinase 2 (CHK2).[2]
Upon DNA double-strand breaks (DSBs), the ATM (Ataxia Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at threonine 68.[5] This phosphorylation event triggers the dimerization and autophosphorylation of CHK2, leading to its full activation.[5] Activated CHK2 then phosphorylates a range of downstream targets, including p53 and CDC25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, or in cases of extensive damage, trigger apoptosis.[3][5] Given its central role in the DDR, inhibition of CHK2 has emerged as a promising strategy in cancer therapy, particularly in tumors with defective p53.[6]
This compound: Mechanism of Action and Specificity
This compound is a novel and highly selective inhibitor of CHK2.[3][6] X-ray crystallography studies have confirmed that this compound binds to the ATP-binding pocket of CHK2, acting as an ATP-competitive inhibitor.[3][5] This binding prevents the kinase from phosphorylating its downstream substrates, thereby abrogating the CHK2-mediated cell cycle checkpoint response.[3]
Potency and Selectivity
This compound demonstrates high potency against CHK2 with a reported IC50 of 3 nM and a Ki of 1.16 nM.[1][7] Importantly, it exhibits significant selectivity for CHK2 over other kinases, including CHK1 (IC50 = 245 nM), showcasing an 80-fold selectivity.[3][8] A screen against a panel of 85 kinases at a concentration of 1 µM revealed minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) showing greater than 80% inhibition.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Value | Reference |
| CHK2 IC50 | 3 nM | [1][7] |
| CHK2 Ki | 1.16 nM | [7] |
| CHK1 IC50 | 190 - 245 nM | [8][9] |
| hERG IC50 | 22 µM | [9] |
| Cell Line | GI50 | Reference |
| HT-29 | 1.7 µM | [7][8] |
| HeLa | 2.2 µM | [7][8] |
| MCF-7 | 5.1 µM | [7][8] |
Table 1: In Vitro Potency and Cellular Growth Inhibition of this compound
| Combination | Cell Line | Effect | Reference |
| This compound + Bleomycin | HT-29, HeLa | No significant potentiation of cytotoxicity | [3] |
| This compound + PARP inhibitors (AG14447, Olaparib) | HeLa, HT-29 | Significant potentiation of cytotoxicity | [3][6] |
Table 2: this compound in Combination Therapies
Signaling Pathway and Experimental Workflow Diagrams
This compound Inhibition of the CHK2 Signaling Pathway
Caption: this compound inhibits CHK2 activation downstream of ATM.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating this compound efficacy.
Key Experimental Protocols
Immunoblotting for CHK2 Activation
Objective: To determine the effect of this compound on the phosphorylation of CHK2 in response to DNA damage.
Methodology:
-
Cell Culture and Treatment: Human tumor cell lines (e.g., HT-29) are cultured to ~80% confluency.[3]
-
Cells are treated with a DNA damaging agent (e.g., 50 µM etoposide or bleomycin) for a specified time (e.g., 4-5 hours) in the presence or absence of varying concentrations of this compound.[3]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total CHK2, phospho-CHK2 (S516), and phospho-CHK2 (T68). A loading control antibody (e.g., GAPDH) is also used.[3]
-
Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity and Potentiation Assays
Objective: To assess the cytotoxic effect of this compound alone and in combination with other agents.
Methodology:
-
Cell Seeding: Cells (e.g., HT-29, HeLa) are seeded in 96-well plates.[7]
-
Drug Treatment: Cells are treated with increasing concentrations of a cytotoxic agent (e.g., a PARP inhibitor) alone or in combination with a fixed concentration of this compound (typically at its GI50).[4][7]
-
Incubation: Plates are incubated for an extended period (e.g., 96 hours for SRB assay or 7-10 days for colony formation assay).[7]
-
Cell Viability/Growth Measurement:
-
SRB (Sulforhodamine B) Assay: Cells are fixed, stained with SRB, and the absorbance is read to determine cell density.
-
Colony Formation Assay: Colonies are stained with crystal violet and counted.
-
-
Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated for the cytotoxic agent alone and in combination with this compound. The Potentiation Index (PI) is then calculated as the ratio of the GI50 of the agent alone to the GI50 in combination with this compound. A PI > 1 indicates potentiation.[4][7]
Cell Cycle Analysis by Flow Cytometry (FACS)
Objective: To determine the effect of this compound on cell cycle distribution following DNA damage.
Methodology:
-
Cell Treatment: Cells (e.g., A549, HeLa) are treated with a DNA damaging agent (e.g., bleomycin), this compound, or a combination of both.[3]
-
Cell Harvesting and Fixation: After a defined period (e.g., 24 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software.
Discussion and Future Directions
This compound has been instrumental in elucidating the role of CHK2 in the DNA damage response. While it did not show significant potentiation with several conventional genotoxic agents, its ability to enhance the cytotoxicity of PARP inhibitors in p53-defective cancer cells is of particular interest.[3][6] This suggests that inhibiting CHK2 can be a valuable strategy to overcome resistance to PARP inhibitors. The activation of CHK2 by PARP inhibitors and its subsequent abrogation by this compound provides a clear mechanistic link for this synergistic interaction.[3][6]
Future research should focus on further exploring the therapeutic potential of CHK2 inhibitors like this compound in combination with other targeted therapies. Investigating the role of CHK2 in other cellular processes beyond the canonical DNA damage response could also unveil new therapeutic opportunities. Although no clinical trial data for this compound is currently available, the promising preclinical findings warrant further investigation into its clinical utility.[10] The development of potent and selective CHK2 inhibitors remains a key area of interest in oncology drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
CCT241533: A Technical Guide to a Potent and Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). The information is compiled from preclinical research and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Introduction
This compound is an ATP-competitive inhibitor of CHK2, a critical kinase in the DNA damage response (DDR) pathway.[1][2][3] CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, playing a pivotal role in cell cycle arrest, DNA repair, and apoptosis.[1][4][5] The inhibition of CHK2 is a potential therapeutic strategy to enhance the efficacy of DNA-damaging agents, particularly in p53-deficient tumors.[1][6] this compound was developed as a molecular tool and potential therapeutic agent to investigate this hypothesis.[5]
Biochemical and Cellular Activity
This compound has demonstrated high potency and selectivity for CHK2 in both biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (fold vs. CHK1) |
| CHK2 | Radiometric | 3[1][2][6] | 1.16[1][2][7] | 80[1] |
| CHK1 | Radiometric | 245[1][5][7] | - | - |
Table 2: Kinase Selectivity Profile of this compound
| Kinases with >80% Inhibition at 1 µM |
| PHK |
| MARK3 |
| GCK |
| MLK1 |
| Data from a screen of 85 kinases.[1][7] |
Table 3: Cellular Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | p53 Status | GI50 (µM) |
| HT-29 | Colon | Defective | 1.7[1][2][7] |
| HeLa | Cervical | Defective | 2.2[1][2][7] |
| MCF-7 | Breast | Wild-Type | 5.1[1][2][7] |
Mechanism of Action
X-ray crystallography has confirmed that this compound binds to the ATP pocket of CHK2.[1][2][6] In response to DNA damage, this compound effectively blocks CHK2 activity in human tumor cell lines. This is evidenced by the inhibition of CHK2 autophosphorylation at serine 516 (S516), a key biomarker of CHK2 activation, as well as the prevention of CHK2-mediated degradation of its substrate, HDMX.[1][2][6]
Signaling Pathway of CHK2 Activation and Inhibition by this compound
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
CCT241533: A Technical Guide to a Potent and Selective Chemical Probe for CHK2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CCT241533, a well-characterized, potent, and selective chemical probe for the Serine/Threonine-protein kinase CHK2. CHK2 is a critical component of the DNA damage response (DDR) pathway, making it a key target of interest in cancer research and therapy.[1][2][3][4] This guide details the probe's biochemical and cellular activity, mechanism of action, and the experimental protocols necessary for its effective use in research settings.
Quantitative Data Summary
This compound has been rigorously profiled to establish its potency, selectivity, and cellular efficacy. The following tables summarize the key quantitative data for this chemical probe.
Table 1: In Vitro Potency, Selectivity, and hERG Liability of this compound
| Target | Parameter | Value | Reference(s) |
| CHK2 | IC₅₀ | 3 nM | [1][5][6][7][8] |
| Kᵢ | 1.16 nM | [1][5][6] | |
| CHK1 | IC₅₀ | 190 - 245 nM | [1][5][7][9] |
| Selectivity | CHK1/CHK2 IC₅₀ Ratio | ~63 to 80-fold | [1][5][8][9][10] |
| hERG | IC₅₀ | 22 µM | [5][8][10] |
Table 2: Off-Target Kinase Profile of this compound
A kinase panel screen of 85 kinases was performed with 1 µM this compound. Only four other kinases showed greater than 80% inhibition.[1][9]
| Off-Target Kinase | % Inhibition at 1 µM |
| PHK | >80% |
| MARK3 | >80% |
| GCK | >80% |
| MLK1 | >80% |
Table 3: Cellular Growth Inhibitory Activity of this compound
| Cell Line | GI₅₀ (Growth Inhibition) | Reference(s) |
| HT-29 (p53-null) | 1.7 µM | [5][9] |
| HeLa (p53-defective) | 2.2 µM | [5][9] |
| MCF-7 (p53-wild-type) | 5.1 µM | [5][9] |
Mechanism of Action and Structural Insights
This compound functions as a reversible, ATP-competitive inhibitor of CHK2.[1][5][6] Its mechanism has been confirmed through enzyme kinetics, which showed no alteration upon preincubation with the CHK2 enzyme.[1] Furthermore, X-ray crystallography has elucidated the binding mode of this compound within the ATP-binding pocket of the CHK2 kinase domain, providing a structural basis for its potent inhibitory activity.[1][2][7][8][11]
Figure 1: this compound competitively occupies the CHK2 ATP-binding site.
CHK2 Signaling and Pharmacological Inhibition
CHK2 is a central transducer in the DNA double-strand break (DSB) response pathway.[1][7][8] Upon DSB detection by the MRN complex (MRE11–RAD50–NBS1), the ATM kinase is activated and phosphorylates CHK2 at Threonine 68 (T68).[1][7] This initiates CHK2 dimerization and autophosphorylation, leading to its full activation.[1][7] Active CHK2 then phosphorylates downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] this compound inhibits the kinase activity of CHK2, thereby preventing the phosphorylation of these downstream effectors.
Figure 2: Inhibition of the CHK2 signaling pathway by this compound.
Experimental Protocols
Effective use of this compound requires robust experimental design. The following are detailed methodologies for key assays cited in the characterization of this probe.
In Vitro CHK2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant CHK2.
-
Reagents and Materials : Recombinant human CHK2 kinase, kinase buffer, ATP (radiolabeled or non-radiolabeled depending on detection method), substrate peptide, this compound serial dilutions, and detection reagents.
-
Procedure : a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer. b. In a 96-well plate, add CHK2 enzyme to each well containing the diluted inhibitor or DMSO vehicle control. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Terminate the reaction. f. Quantify substrate phosphorylation using an appropriate method (e.g., radiometric detection for ³³P-ATP or luminescence-based assay like Kinase-Glo®). g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Immunoblotting for Cellular CHK2 Inhibition
This protocol verifies that this compound engages and inhibits CHK2 in a cellular context by measuring downstream biomarkers.
-
Cell Culture and Treatment : a. Plate human tumor cells (e.g., HT-29, HeLa) and allow them to adhere overnight.[1] b. Pre-incubate cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.[1] c. Induce DNA damage by adding a genotoxic agent (e.g., 50 µM etoposide) or by irradiation (e.g., 5 Gy) and incubate for a further 4-5 hours.[1][12]
-
Protein Extraction : a. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C. c. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting : a. Denature protein lysates and separate them by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, and a loading control (e.g., GAPDH).[1] e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Analyze the band intensities to assess the inhibition of S516 autophosphorylation and the prevention of HDMX degradation.[1]
Figure 3: Experimental workflow for assessing cellular CHK2 inhibition.
Cytotoxicity and Potentiation Assays
These assays determine the intrinsic cytotoxicity of this compound and its ability to potentiate the effects of other agents, such as PARP inhibitors.
-
Assay Principle : The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
Procedure : a. Seed cells in 96-well plates and allow them to attach. b. For potentiation studies, treat cells with a fixed concentration of this compound (e.g., its GI₅₀) in combination with increasing concentrations of a PARP inhibitor (e.g., Olaparib).[1] For single-agent cytotoxicity, treat with this compound alone. c. Incubate the plates for a defined period (e.g., 96 hours).[1] d. Fix the cells to the plate with trichloroacetic acid (TCA). e. Stain the cells with 0.4% SRB solution. f. Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution. g. Read the absorbance at ~510 nm on a plate reader. h. Calculate the GI₅₀ values. For potentiation, calculate the Potentiation Index (PI) as the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ in combination with this compound. A PI > 1 indicates potentiation.[1]
Conclusion
This compound is a highly potent, selective, and cell-active ATP-competitive inhibitor of CHK2. Its well-defined mechanism of action, characterized cellular effects, and the availability of co-crystal structure data make it an exemplary chemical probe for investigating the biological roles of CHK2. It has proven particularly valuable in studies demonstrating the synthetic lethality between CHK2 inhibition and PARP inhibition in p53-deficient cancer cells.[1][7] The use of this compound, guided by the protocols outlined in this document, will enable researchers to dissect the complex functions of CHK2 in DNA damage repair, cell cycle control, and cancer therapy response.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Investigating CHK2 Signaling with CCT241533: A Technical Guide
This guide provides an in-depth overview of the Checkpoint Kinase 2 (CHK2) signaling pathway and the use of CCT241533, a potent and selective small molecule inhibitor, to investigate its function. This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and cell cycle regulation.
The CHK2 Signaling Pathway
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by acting as a transducer in the DNA damage response (DDR) network.[1] It is primarily activated in response to DNA double-strand breaks (DSBs).[2] The canonical activation pathway begins with the sensing of DSBs by the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] ATM then phosphorylates CHK2 at threonine 68 (T68), leading to CHK2 dimerization and full activation through autophosphorylation at sites including serine 516 (S516).[2]
Once active, CHK2 phosphorylates a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][4] Key targets include:
-
CDC25 Phosphatases (CDC25A and CDC25C): Phosphorylation and subsequent inhibition of CDC25 proteins prevent the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at G1/S and G2/M transitions.[1]
-
p53: CHK2 can phosphorylate p53 on serine 20, stabilizing it and promoting its transcriptional activity to induce apoptosis or cell cycle arrest.[1]
-
BRCA1: Phosphorylation of BRCA1 by CHK2 is involved in promoting the homologous recombination (HR) pathway for DNA repair.[1][2]
-
HDMX: In response to DNA damage, CHK2 phosphorylates HDMX, targeting it for degradation.[2]
This compound: A Potent and Selective CHK2 Inhibitor
This compound is a potent, selective, and ATP-competitive inhibitor of CHK2.[2][5] X-ray crystallography has confirmed that it binds directly within the ATP pocket of the CHK2 kinase domain.[2][6] Its high selectivity and potency make it an invaluable chemical probe for elucidating the cellular functions of CHK2.
The following tables summarize the quantitative biochemical and cellular data for this compound.
Table 1: Biochemical Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (vs. CHK1) |
|---|---|---|---|---|
| CHK2 | In vitro | 3 | 1.16 | ~80-fold |
| CHK1 | In vitro | 245 | - | - |
Data sourced from references[2][7][8].
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | p53 Status | GI₅₀ (µM) |
|---|---|---|---|
| HT-29 | Colon | Mutant | 1.7 |
| HeLa | Cervical | Wild-type (inactive) | 2.2 |
| MCF-7 | Breast | Wild-type | 5.1 |
GI₅₀ (Growth Inhibitory concentration 50%) values were determined using a 96-hour Sulforhodamine B (SRB) assay. Data sourced from references[2][7][9].
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM this compound |
|---|---|
| PHK | >80% |
| MARK3 | >80% |
| GCK | >80% |
| MLK1 | >80% |
This compound was screened against a panel of 85 kinases and showed minimal cross-reactivity, with only the four kinases listed showing >80% inhibition at a 1 µM concentration.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the successful use of this compound. Below are protocols for key experiments.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CHK2. Radiometric assays are often considered the gold standard for this purpose.[10]
Methodology:
-
Preparation: Prepare serial dilutions of this compound in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup: In a microplate, combine the kinase buffer, recombinant CHK2 enzyme, and a suitable peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate briefly.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P on the filters using a scintillation counter.
-
Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration and plot the data to determine the IC₅₀ value.
This assay confirms that this compound can inhibit CHK2 activity within a cellular context by measuring the phosphorylation of its downstream targets.
Methodology:
-
Cell Culture: Plate human tumor cells (e.g., HT-29, HeLa) and allow them to adhere and enter exponential growth.[2]
-
Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 50 µM etoposide) or expose cells to ionizing radiation (e.g., 5 Gy) to activate the ATM-CHK2 pathway.[2]
-
Incubation: Continue incubation for an appropriate time (e.g., 5 hours) to allow for CHK2 activation and downstream signaling.
-
Protein Extraction: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway markers such as phospho-CHK2 (S516), total CHK2, and HDMX.[2] A loading control like GAPDH should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify the band intensities to assess the dose-dependent inhibition of CHK2 activity by this compound.
This compound has been shown to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][11] This assay quantifies this synergistic effect.
Methodology:
-
Cell Plating: Plate cells in 96-well plates for an SRB assay or at lower densities in 6-well plates for a colony formation assay.[2][9]
-
Treatment Matrix Setup: Treat cells with:
-
Increasing concentrations of the PARP inhibitor (e.g., Olaparib) alone.
-
A fixed concentration of this compound alone (typically its GI₅₀ value).
-
Increasing concentrations of the PARP inhibitor combined with the fixed concentration of this compound.
-
-
Incubation: Incubate the cells for a prolonged period (96 hours for SRB, 7-10 days for colony formation).[2]
-
Assay Readout:
-
SRB Assay: Fix the cells, stain with Sulforhodamine B, and measure the absorbance to determine cell density.
-
Colony Formation Assay: Fix and stain the colonies with crystal violet, then count the number of colonies.
-
-
Data Analysis:
-
Calculate the GI₅₀ value for the PARP inhibitor both in the absence and presence of this compound.
-
Determine the Potentiation Index (PI) using the following formula: PI = (GI₅₀ of PARP inhibitor alone) / (GI₅₀ of PARP inhibitor + this compound)
-
A PI value greater than 1 indicates a synergistic or potentiating effect.[2][9]
-
Conclusion
This compound is a well-characterized, potent, and selective CHK2 inhibitor that serves as an essential tool for dissecting the role of CHK2 in the DNA damage response and other cellular processes. By employing the biochemical and cellular assays outlined in this guide, researchers can effectively probe CHK2 signaling, validate its role as a therapeutic target, and explore novel combination strategies, such as its synergy with PARP inhibitors, for cancer therapy.[2][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT241533: A Technical Guide to its Apoptotic Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). It details the compound's mechanism of action, its modulatory effects on apoptosis, particularly in combination with other anti-cancer agents, and provides comprehensive experimental data and protocols derived from key studies.
Introduction to this compound
This compound is a highly selective, ATP-competitive small molecule inhibitor of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is a key transducer kinase activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[2][3] Once activated, CHK2 phosphorylates a variety of downstream substrates that orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis.[2][4] Given its central role in genomic integrity, CHK2 has been investigated as a therapeutic target. This compound was developed as a tool to probe the function of CHK2 and as a potential therapeutic agent.[2]
Core Mechanism of Action
This compound functions by binding to the ATP pocket of CHK2, preventing the phosphorylation of its substrates.[2][4] X-ray crystallography has confirmed this binding mode.[4][5] The inhibition is potent, with an in-vitro IC50 of 3 nM and a Ki of 1.16 nM.[1][6] The compound demonstrates significant selectivity for CHK2 over the related kinase CHK1 (IC50 = 245 nM), with approximately 80-fold greater potency for CHK2.[4][7] In cellular contexts, this compound effectively blocks CHK2 activity following DNA damage, which is demonstrated by the inhibition of CHK2 autophosphorylation at Serine 516 (S516) and the prevention of downstream target modulation, such as HDMX degradation.[4][5][6]
This compound's Effect on Apoptosis
The primary effect of this compound on apoptosis is not as a direct inducer, but as a modulator, with its impact being highly dependent on the cellular p53 status and the presence of co-administered therapies.
A key finding is that this compound significantly enhances the cytotoxic and apoptotic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210), in p53-defective cancer cells.[4][5][8] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication.[4] These DSBs trigger the activation of the ATM-CHK2 pathway.[4] In p53-deficient cells, the inhibition of an active CHK2 by this compound appears to impair DNA repair pathways like homologous recombination, leading to an accumulation of lethal DNA damage and a subsequent increase in apoptosis.[4] This synergistic effect suggests a promising therapeutic strategy for p53-mutant cancers.[4][8]
In contrast to its effects with PARP inhibitors, this compound does not potentiate the cytotoxicity of various genotoxic agents, including bleomycin, etoposide, and doxorubicin, in several tested cancer cell lines.[4][5][8]
In cells with a functional p53 pathway, CHK2 acts as an upstream activator of p53-dependent apoptosis following DNA damage.[3][4] Consequently, the inhibition of CHK2 by this compound in this context can protect p53 wild-type cells from apoptosis induced by genotoxic stress.[4] This has been observed in mouse thymocytes protected from radiation-induced apoptosis.[7] This differential effect could potentially widen the therapeutic window by protecting normal tissues during cancer therapy.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's potency and cellular effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
|---|---|---|---|
| CHK2 | IC50 | 3 nM | [1][4][6] |
| CHK2 | Ki | 1.16 nM | [1][6][7] |
| CHK1 | IC50 | 245 nM |[4][7] |
Table 2: Growth Inhibitory Effects of this compound (Single Agent)
| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Reference |
|---|---|---|---|---|
| HT-29 | Colon | Defective | 1.7 | [4][6] |
| HeLa | Cervical | Defective | 2.2 | [4][6] |
| MCF-7 | Breast | Wild-Type | 5.1 |[4][6] |
Table 3: Potentiation of PARP Inhibitor Cytotoxicity by this compound
| Cell Line | PARP Inhibitor | Potentiation Index (PI)* | Reference |
|---|---|---|---|
| HeLa | AG14447 | 3.0 | [4] |
| HT-29 | AG14447 | 1.9 | [4] |
| HeLa | Olaparib | 4.0 | [4] |
*Potentiation Index (PI) is the ratio of the GI50 for the PARP inhibitor alone to the GI50 for the PARP inhibitor in combination with this compound. A PI > 1 indicates potentiation.[6]
Table 4: Effect of this compound and Olaparib on Apoptosis in HeLa Cells
| Treatment | Apoptotic Cells (%) | Reference |
|---|---|---|
| Vehicle Control | ~5 | [4] |
| This compound alone | ~7 | [4] |
| Olaparib alone | ~10 | [4] |
| this compound + Olaparib | ~25 |[4] |
Signaling Pathways and Workflows
Experimental Protocols
-
Cell Lines: HT-29, HeLa, and MCF-7 cells are maintained in appropriate culture medium supplemented with 10% Fetal Bovine Serum and antibiotics.[4]
-
Cytotoxicity Measurement (SRB Assay): Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound, a genotoxic agent, or a PARP inhibitor, alone or in combination.[6] After a 96-hour incubation period, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye.[4] The dye is solubilized, and absorbance is read at 564 nm to determine cell density. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.[4]
-
Cell Lysis: Cells are treated with a DNA-damaging agent (e.g., 50 µM etoposide) with or without this compound for a specified time (e.g., 5 hours).[4] Cells are then harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA or Bradford assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against total CHK2, phospho-CHK2 (S516), phospho-CHK2 (T68), or other targets of interest (e.g., HDMX).[4] After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is typically used as a loading control.[4]
-
Cell Treatment and Collection: HeLa cells are treated with this compound and/or olaparib for 48-72 hours. Both floating and adherent cells are collected.[4]
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are incubated in the dark for 15 minutes at room temperature and then immediately analyzed on a flow cytometer.[4] Annexin V-positive, PI-negative cells are quantified as early apoptotic, while Annexin V-positive, PI-positive cells represent late apoptotic or necrotic cells.
Conclusion
This compound is a well-characterized, potent, and selective CHK2 inhibitor. Its effect on apoptosis is context-dependent, highlighting the complexity of the DNA damage response network. While it does not induce apoptosis directly, its ability to dramatically sensitize p53-deficient cancer cells to PARP inhibitors marks a significant finding.[4] This synergy provides a strong rationale for the clinical investigation of combining CHK2 and PARP inhibitors as a targeted therapy for cancers harboring p53 mutations.[4][8] Further research should focus on elucidating the precise molecular mechanisms of this synthetic lethality and identifying predictive biomarkers to guide patient selection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCT241533, a Selective CHK2 Inhibitor
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3][4][5] this compound is a valuable tool for investigating the role of CHK2 in DNA damage response (DDR) pathways and for exploring its therapeutic potential, particularly in combination with other anticancer agents like PARP inhibitors.[1][3][6]
Mechanism of Action
This compound selectively inhibits CHK2, a key serine/threonine kinase in the ATM-mediated signaling pathway activated in response to DNA double-strand breaks.[1][3][7] By binding to the ATP pocket of CHK2, this compound prevents its autophosphorylation and subsequent activation, thereby abrogating downstream signaling that leads to cell cycle arrest and DNA repair.[1][3] This inhibition of CHK2 has been shown to potentiate the cytotoxic effects of PARP inhibitors in cancer cells.[1][3]
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| CHK2 | IC₅₀ | 3 nM | [1][2][3][4][5] |
| CHK2 | Kᵢ | 1.16 nM | [1][2][4][5][8] |
| CHK1 | IC₅₀ | 245 nM | [1][8] |
Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-29 | Growth Inhibition | GI₅₀ | 1.7 µM | [1][2] |
| HeLa | Growth Inhibition | GI₅₀ | 2.2 µM | [1][2] |
| MCF-7 | Growth Inhibition | GI₅₀ | 5.1 µM | [1][2] |
Experimental Protocols
In Vitro CHK2 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CHK2.
Materials:
-
Recombinant human CHK2 enzyme
-
This compound
-
ATP
-
Kinase buffer
-
Substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant CHK2 enzyme, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Growth Inhibition (GI₅₀) Assay
This protocol uses a Sulforhodamine B (SRB) assay to measure the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 96 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Western Blot Analysis of CHK2 Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of CHK2 and its downstream targets.
Materials:
-
Human cancer cell lines
-
This compound
-
DNA damaging agent (e.g., etoposide)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-pCHK2 (S516), anti-CHK2, anti-HDMX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by adding a genotoxic agent like etoposide (B1684455) and incubate for the desired time.[1]
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Potentiation Assay with PARP Inhibitors
This protocol evaluates the synergistic effect of this compound and PARP inhibitors on cell viability using a colony formation assay.
Materials:
-
Human cancer cell lines
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Complete cell culture medium
-
Crystal violet solution
-
6-well plates
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with a fixed concentration of this compound, increasing concentrations of a PARP inhibitor, or a combination of both.
-
Incubate the cells for 7-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies and calculate the potentiation index (PI), which is the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ in combination with this compound.[1] A PI greater than 1 indicates potentiation.[1]
Visualizations
This compound Mechanism of Action in the DNA Damage Response Pathway
Caption: this compound inhibits CHK2 activation in the DNA damage response pathway.
Experimental Workflow for Evaluating this compound Activity
Caption: Workflow for the preclinical evaluation of the CHK2 inhibitor this compound.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for CCT241533 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[1][2][3] Specifically, CHK2 is a key transducer kinase in the ATM-mediated signaling cascade initiated by DNA double-strand breaks (DSBs).[1][4][5][6] Upon activation, CHK2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][6] Inhibition of CHK2 by this compound can abrogate these cellular responses, a mechanism that is being explored to enhance the efficacy of certain anticancer agents, particularly PARP inhibitors.[1][2][4][5]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, recommended concentrations, and detailed protocols for its application.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CHK2.[1][2][3] X-ray crystallography has confirmed that this compound binds to the ATP pocket of the CHK2 kinase domain.[1][2][7] By occupying this site, it prevents the binding of ATP and subsequent phosphorylation of CHK2 substrates. This inhibition blocks the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[1] A key indicator of this compound's activity in cells is the inhibition of CHK2 autophosphorylation at serine 516 (S516) in response to DNA damage.[1][2][7]
Data Presentation
Inhibitory Activity and Cellular Potency of this compound
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and effective concentrations in various contexts.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Parameter | Value | Notes |
| CHK2 | IC₅₀ | 3 nM | In vitro enzyme assay.[1][2][3][7] |
| CHK2 | Kᵢ | 1.16 nM | ATP competitive inhibitor.[1][2][3] |
| CHK1 | IC₅₀ | 245 nM | Demonstrates over 80-fold selectivity for CHK2 over CHK1.[1] |
Table 2: Growth Inhibitory (GI₅₀) Concentrations in Human Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | Assay | Notes |
| HT-29 (colorectal carcinoma) | 1.7 | SRB Assay (96 hours) | p53 mutant cell line.[1][2][8] |
| HeLa (cervical cancer) | 2.2 | SRB Assay (96 hours) | [1][2][8] |
| MCF-7 (breast adenocarcinoma) | 5.1 | SRB Assay (96 hours) | [1][2][8] |
The recommended concentration for use in cellular assays generally ranges from 500 nM to 5 µM.[8]
Signaling Pathway Diagram
The diagram below illustrates the DNA damage response pathway mediated by ATM and CHK2, and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine Required Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM).
-
Weighing this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 478.95 g/mol ), you would need 4.79 mg.
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. This compound is soluble in DMSO at concentrations up to 96 mg/mL (approximately 200 mM).[3]
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.
Protocol 2: General Protocol for Cell Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours, to reach a semi-confluent state.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution (e.g., add 1 µL of stock to 10 mL of medium).
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired final concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., SRB, MTT, or CellTiter-Glo), western blotting to assess protein phosphorylation, or flow cytometry for cell cycle analysis.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic or growth-inhibitory effects of this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the role of CHK2 in the DNA damage response and for exploring its therapeutic potential, particularly in combination with other anticancer agents like PARP inhibitors. The protocols and data provided in these application notes are intended to serve as a guide for researchers. It is important to note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and therefore, should be determined empirically for each specific application.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Western Blot Analysis of p-CHK2 (Thr68) Following CCT241533 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection of phosphorylated Checkpoint Kinase 2 (p-CHK2) at threonine 68 (Thr68) by Western blot in cells treated with the selective CHK2 inhibitor, CCT241533. This compound is a potent, ATP-competitive inhibitor of CHK2, a critical serine/threonine kinase in the DNA damage response pathway.[1][2][3] Understanding the effect of this compound on CHK2 activation is crucial for its development as a potential therapeutic agent. This document outlines the signaling pathway, a comprehensive experimental workflow, and detailed protocols for cell treatment, protein extraction, and immunoblotting.
Introduction
Checkpoint Kinase 2 (CHK2) is a key transducer kinase in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates CHK2 at Thr68.[4] This initial phosphorylation event leads to CHK2 dimerization and subsequent autophosphorylation at other sites, such as Serine 516 (S516), resulting in its full activation.[4][5] Activated CHK2 then phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
This compound is a highly selective inhibitor of CHK2 with an IC50 of 3 nM.[2][3][6][7] It functions by binding to the ATP pocket of CHK2, thereby preventing its autophosphorylation and subsequent kinase activity.[1][2] Notably, studies have shown that while this compound effectively inhibits CHK2 autophosphorylation at S516, it may not directly block the initial ATM-mediated phosphorylation at Thr68.[1] Therefore, Western blotting for p-CHK2 (Thr68) is a critical assay to distinguish between the initial activation signal from ATM and the downstream autophosphorylation that is inhibited by this compound.
Signaling Pathway and Experimental Logic
The following diagram illustrates the DNA damage signaling pathway leading to CHK2 activation and the point of intervention for this compound. The experimental workflow is designed to induce CHK2 phosphorylation and then assess the impact of this compound on the p-CHK2 (Thr68) status.
Caption: DNA damage-induced CHK2 activation pathway and this compound inhibition.
Caption: Western blot workflow for p-CHK2 (Thr68) analysis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-12056 |
| Etoposide | Sigma-Aldrich | E1383 |
| HT-29, HeLa, or MCF-7 cells | ATCC | HTB-38, CCL-2, HTB-22 |
| DMEM/RPMI-1640 Media | Gibco | 11965092 / 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Phospho-Lysis Buffer | See Recipe Below | - |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |
| PVDF Membrane | Millipore | IPVH00010 |
| Skim Milk or BSA | Various | - |
| Tris-Buffered Saline with Tween-20 (TBST) | See Recipe Below | - |
| Anti-p-CHK2 (Thr68) Antibody | Cell Signaling Technology | 2661 |
| Anti-Total CHK2 Antibody | Cell Signaling Technology | 3440 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Stripping Buffer | See Recipe Below | - |
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate human cancer cell lines such as HT-29, HeLa, or MCF-7 in appropriate culture dishes.[8][9] Grow cells to 70-80% confluency in complete media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture media to the desired final concentrations. Recommended concentrations for cellular assays range from 0.5 µM to 5 µM. Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: To induce CHK2 phosphorylation, treat cells with a DNA damaging agent. For example, add etoposide to the culture medium at a final concentration of 50 µM and incubate for 5 hours.[8] Alternatively, expose cells to UV radiation (e.g., 20-50 J/m²).[10][11]
Experimental Groups:
-
Untreated Control
-
Vehicle (DMSO) + DNA damaging agent
-
This compound + DNA damaging agent
-
This compound alone
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, place culture dishes on ice and wash cells once with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a phospho-lysis buffer to preserve phosphorylation states. A recommended recipe is a modified RIPA buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[5] Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.
-
Protein Extraction: Add an appropriate volume of ice-cold phospho-lysis buffer to each dish (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protocol 3: Western Blotting
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a precast polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often preferred to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CHK2 (Thr68) (e.g., Cell Signaling Technology #2661, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL Western blotting substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 4: Stripping and Reprobing
To ensure equal protein loading and to assess the total CHK2 levels, the same membrane can be stripped and reprobed for total CHK2.
-
Stripping: After imaging for p-CHK2, wash the membrane briefly in TBST. Incubate the membrane in a mild stripping buffer (e.g., 15 g/L glycine, 1 g/L SDS, 10 mL/L Tween 20, pH 2.2) for 10-20 minutes at room temperature.[6] Alternatively, for a harsher strip, use a buffer containing β-mercaptoethanol and incubate at 50°C for 30-45 minutes in a fume hood.[1][2]
-
Washing: Thoroughly wash the membrane with PBS or TBST multiple times.[1][6]
-
Blocking and Reprobing: Repeat the blocking and antibody incubation steps as described in Protocol 3, using an antibody against total CHK2.
Data Presentation and Expected Results
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the bands should be performed, and the p-CHK2 signal should be normalized to the total CHK2 signal.
| Treatment Group | p-CHK2 (Thr68) Signal (Normalized) | Total CHK2 Signal (Normalized) |
| Untreated Control | Baseline | Baseline |
| Vehicle + DNA Damage | Increased | Unchanged |
| This compound + DNA Damage | Increased (similar to vehicle) | Unchanged |
| This compound alone | Baseline | Unchanged |
Expected Outcome: Treatment with a DNA damaging agent like etoposide is expected to induce a strong band for p-CHK2 (Thr68). In the presence of this compound, the signal for p-CHK2 (Thr68) is not expected to decrease, as this phosphorylation is mediated by ATM, which is upstream of CHK2's ATP-dependent autophosphorylation. Reprobing for total CHK2 should confirm equal protein loading across all lanes. This experiment will demonstrate the specificity of this compound in inhibiting CHK2 autophosphorylation without affecting the initial ATM-mediated activation step.
Conclusion
This detailed protocol provides a robust method for evaluating the effect of the CHK2 inhibitor this compound on the phosphorylation of CHK2 at Thr68. By following these procedures, researchers can accurately assess the pharmacodynamic properties of this compound and similar compounds in a cellular context, contributing to a deeper understanding of their mechanism of action and potential for clinical development.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 3. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PIM-2 Kinase Is an Essential Component of the Ultraviolet Damage Response That Acts Upstream to E2F-1 and ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
Preparation of CCT241533 Stock Solution: An Application Note
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response pathway.[1][2][3] It exhibits an IC50 of 3 nM for CHK2 and is significantly less active against other kinases, making it a valuable tool for studying cellular responses to DNA damage and for potential therapeutic applications.[1][2][3][4] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible experimental results in cell-based assays and other research applications. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its hydrochloride salt are summarized in the table below.
| Property | This compound | This compound hydrochloride | Reference(s) |
| Molecular Formula | C23H27FN4O4 | C23H27FN4O4 • HCl | [1][4],[3][5][6] |
| Molecular Weight | 442.48 g/mol | 478.95 g/mol (or 479.0 g/mol ) | [1][4],[3][5][6] |
| Appearance | White to off-white solid | Crystalline solid | [1],[5][6] |
| Purity | --- | ≥98% | [5][6] |
| Solubility in DMSO | Soluble | ~30 mg/mL to 96 mg/mL | [4],[3][5][6] |
| Solubility in Ethanol | --- | ~5 mg/mL to 7 mg/mL | [3][5][6] |
| Solubility in DMF | --- | ~30 mg/mL | [5][6] |
| Solubility in PBS (pH 7.2) | --- | ~0.5 mg/mL (or 500 µg/mL) | [5][6] |
| Storage (Solid) | -20°C for up to 3 years | -20°C for up to 4 years | [1],[5][6] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | -80°C for up to 1 year, -20°C for up to 1 month | [1][3] |
Experimental Protocols
Materials
-
This compound or this compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution of this compound Hydrochloride
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride. Adjust the calculations accordingly if using the free base form or a different concentration.
-
Pre-weighing Preparations: Before opening the vial of this compound hydrochloride, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.79 mg of this compound hydrochloride (Molecular Weight: 479.0 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 479.0 g/mol = 4.79 mg
-
-
Dissolving the Compound: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For the example above, this would be 1 mL.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.[4] Gentle warming in a 37°C water bath for 10 minutes and/or sonication can aid in dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[3][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]
Safety Precautions
-
This compound is a bioactive molecule and should be handled with care. Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Perform all weighing and handling of the powdered compound in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[5]
Visualizations
This compound Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CHK2. In the event of DNA double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase is activated, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. This compound binds to the ATP-binding pocket of CHK2, preventing its kinase activity and thereby abrogating the downstream signaling cascade.
Caption: Mechanism of this compound action in the DNA damage response pathway.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
CCT241533 solubility in DMSO and other solvents
Application Notes and Protocols for CCT241533
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial enzyme in the cellular response to DNA double-strand breaks.[1][2][3][4][5] With an IC50 of 3 nM for Chk2, it demonstrates significant selectivity over other kinases.[1][2] These characteristics make this compound a valuable tool for studying the DNA damage response and a potential candidate for combination cancer therapies, particularly with PARP inhibitors.[1][4][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use in cell-based assays, and an overview of the signaling pathway it modulates.
Data Presentation: this compound Solubility
The solubility of this compound can vary slightly between different forms (e.g., free base vs. hydrochloride salt) and batches. The following table summarizes solubility data from various sources. It is always recommended to perform a small-scale solubility test before preparing large stock solutions.
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes | Source |
| DMSO | 100 mg/mL | ~209 mM | Hygroscopic DMSO can reduce solubility; use fresh DMSO. | [7] |
| DMSO | 96 mg/mL | ~200 mM | --- | [3] |
| DMSO | 30 mg/mL | --- | --- | [8] |
| DMSO | --- | 100 mM | --- | |
| Water | 33.33 mg/mL | ~70 mM | Requires sonication to dissolve. | [7] |
| Water | 24 mg/mL | --- | --- | [3] |
| Water | --- | 10 mM | Requires gentle warming to dissolve. | |
| Ethanol | 7 mg/mL | --- | --- | [3] |
| Ethanol | 5 mg/mL | --- | --- | [8] |
| DMF | 30 mg/mL | --- | --- | [8] |
| PBS (pH 7.2) | 0.5 mg/mL (500 µg/mL) | --- | --- | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution in DMSO (using a molecular weight of 478.95 g/mol for the hydrochloride salt), you would need 47.9 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[7] For short-term storage (up to one month), -20°C is sufficient.[3][7]
Protocol 2: Cell Growth Inhibition Assay (SRB Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for exponential growth over the course of the experiment (typically 96 hours). Allow the cells to attach for at least 16-36 hours.[1]
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%). Add the drug dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a period equivalent to approximately four cell-doublings (e.g., 96 hours).[1]
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and dead cells.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
This compound Mechanism of Action in the DNA Damage Response Pathway
The following diagram illustrates the signaling pathway in which this compound acts. In response to DNA double-strand breaks (DSBs), the ATM kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound selectively inhibits the kinase activity of Chk2, thereby blocking these downstream events.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CCT241533
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the handling, storage, and experimental use of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Product Information
This compound is a selective, ATP-competitive inhibitor of CHK2, a key serine/threonine kinase involved in the DNA damage response pathway. It has an IC50 of 3 nM for CHK2.[1][2] this compound has been shown to block CHK2 activity in human tumor cell lines and potentiate the cytotoxicity of PARP inhibitors.[3]
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
Table 1: Storage and Stability of this compound
| Form | Storage Condition | Stability | Notes |
| Solid (hydrochloride salt) | -20°C | ≥ 4 years[4] | Store in a dry, dark place. |
| Solid (hydrochloride salt) | 4°C | Not specified | For short-term storage. |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Solution in DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | Room Temperature | Not recommended for more than one day[4] | Prepare fresh for each experiment. |
Solution Preparation
This compound is available as a hydrochloride salt and can be dissolved in various solvents.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (208.79 mM)[5] |
| Dimethylformamide (DMF) | ~30 mg/mL[4] |
| Ethanol | ~5 mg/mL[4] |
| PBS (pH 7.2) | ~500 µg/mL[4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound hydrochloride (M.W. 478.94 g/mol ), dissolve 4.79 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of CHK2. In response to DNA double-strand breaks, Ataxia Telangiectasia Mutated (ATM) kinase is activated and phosphorylates CHK2 at Threonine 68 (Thr68). This phosphorylation event leads to CHK2 dimerization and full activation through autophosphorylation at sites including Serine 516 (Ser516). Activated CHK2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. This compound binds to the ATP-binding pocket of CHK2, preventing its kinase activity and the subsequent phosphorylation of its downstream targets.
Caption: this compound inhibits the activation of CHK2 in the DNA damage response pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures cell density based on the measurement of cellular protein content.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of CCT241533 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] Activated by DNA double-strand breaks (DSBs), CHK2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis.[3] Inhibition of CHK2 with this compound is a promising strategy in cancer therapy, particularly in combination with agents that induce DNA damage, such as PARP inhibitors. The colony formation assay, a gold-standard in vitro method, is essential for evaluating the long-term effects of this compound on the proliferative capacity and survival of cancer cells.
These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in colony formation assays, enabling researchers to assess its therapeutic potential.
Mechanism of Action: CHK2 Inhibition
This compound selectively inhibits CHK2 with a reported IC50 of 3 nM.[1] In response to DNA DSBs, Ataxia Telangiectasia Mutated (ATM) kinase phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate the cellular response to DNA damage. By inhibiting CHK2, this compound can abrogate these downstream signaling events, leading to the potentiation of DNA-damaging agents.
Signaling Pathway
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in cell-based assays.
Table 1: Single-Agent Activity of this compound (SRB Assay)
| Cell Line | p53 Status | GI50 (µM) | Reference |
| HT-29 | Mutant | 1.7 | [4] |
| HeLa | Defective (HPV E6) | 2.2 | [4] |
| MCF-7 | Wild-type | 5.1 | [4] |
Table 2: Potentiation of PARP Inhibitors by this compound in Colony Formation Assays
| Cell Line | PARP Inhibitor | This compound Concentration | Potentiation Index (PI) | Reference |
| HeLa | Olaparib | 3 µM | >1 (Significant Potentiation) | [4] |
| HT-29 | AG14447 | GI50 (1.7 µM) | >1 (Significant Potentiation) | [4] |
Note: The Potentiation Index (PI) is the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with this compound. A PI > 1 indicates potentiation.
Experimental Protocols
This section provides a detailed protocol for a colony formation assay to evaluate the effect of this compound, alone or in combination with other agents.
Experimental Workflow
Detailed Methodology
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PARP inhibitor or other cytotoxic agent (if applicable)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Fixation solution (e.g., 100% Methanol or 4% Paraformaldehyde in PBS)
-
Staining solution (0.5% Crystal Violet in 25% Methanol)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells in appropriate medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to create a single-cell suspension.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
-
Cell Seeding:
-
Based on the plating efficiency of the cell line, calculate the number of cells to seed per well to obtain approximately 50-150 colonies in the control wells. This typically ranges from 200 to 1000 cells per well for a 6-well plate.
-
Seed the calculated number of cells into each well of the 6-well plates.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and any other treatment agents in complete medium.
-
For combination studies, a fixed concentration of this compound (e.g., the GI50 value from a short-term viability assay) can be used with varying concentrations of the second agent.[4]
-
Carefully remove the medium from the wells and replace it with the medium containing the treatment(s). Include appropriate vehicle controls (e.g., DMSO).
-
The treatment duration can be continuous (for the entire incubation period) or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
-
Incubation:
-
Return the plates to the incubator and incubate for 7-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the cell line's growth rate.
-
Monitor the plates every 2-3 days and change the medium if necessary to prevent nutrient depletion and pH changes.
-
-
Fixation and Staining:
-
Once colonies are of sufficient size (generally defined as a cluster of at least 50 cells), carefully aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed and the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be performed manually using a microscope or with automated colony counting software.
-
Plating Efficiency (PE):
-
PE (%) = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of drug concentration to generate a dose-response curve.
-
Conclusion
The colony formation assay is an indispensable tool for characterizing the long-term anti-proliferative effects of the CHK2 inhibitor this compound. The protocols and guidelines presented here provide a framework for conducting robust and reproducible experiments to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents, thereby contributing to the advancement of novel cancer therapeutic strategies.
References
- 1. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CCT241533 and Olaparib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination therapy of CCT241533, a potent and selective CHK2 inhibitor, and olaparib (B1684210), a PARP inhibitor. The combination of these two agents has shown synergistic cytotoxicity in preclinical cancer models, offering a promising therapeutic strategy, particularly for tumors with defects in the DNA damage response (DDR) pathway. Olaparib, an approved therapeutic agent, functions by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme critical for the repair of DNA single-strand breaks. In cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.[1][2][3]
This compound is a highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2) with an IC50 of 3 nM.[4][5] CHK2 is a key signal transducer in the ATM-mediated DNA damage response pathway, which is activated by double-strand breaks.[5] Preclinical studies have demonstrated that inhibition of CHK2 by this compound potentiates the cytotoxic effects of PARP inhibitors like olaparib, particularly in cancer cells with a defective p53 pathway.[4] The rationale for this synergy lies in the fact that PARP inhibition can induce CHK2 activation; subsequent inhibition of this adaptive response by this compound enhances the accumulation of lethal DNA damage, leading to increased tumor cell death.[5]
These application notes provide a summary of the preclinical data, detailed experimental protocols for in vitro and in vivo studies, and visualizations to aid in the understanding and implementation of this combination therapy in a research setting.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and olaparib.
| Drug | Target | IC50 / Kᵢ | Cell Lines Tested | Reference |
| This compound | CHK2 | IC50: 3 nM, Kᵢ: 1.16 nM | HT-29, HeLa, MCF-7 | [4] |
| Olaparib | PARP1, PARP2, PARP3 | - | Ovarian, Breast, Pancreatic, Prostate Cancer Cell Lines | [6] |
Table 1: Inhibitory Activity of this compound and Olaparib
| Cell Line | This compound GI₅₀ (µM) | Olaparib GI₅₀ (µM) | This compound + Olaparib Combination GI₅₀ (µM) | Potentiation Index (PI) | Reference |
| HeLa | 2.2 | 3.0 | 1.0 | 3.0 | [4] |
| HT-29 | 1.7 | - | - | - | [4] |
| MCF-7 | 5.1 | - | - | - | [4] |
Table 2: In Vitro Cytotoxicity of this compound and Olaparib Combination Note: The potentiation index (PI) is calculated as the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ of the PARP inhibitor in combination with the CHK2 inhibitor. A PI > 1 indicates potentiation.
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of this compound and olaparib action.
Caption: General experimental workflow for evaluating the combination therapy.
Experimental Protocols
In Vitro Assays
1. Cell Viability (Sulforhodamine B - SRB) Assay
This protocol is adapted from standard SRB assay procedures to determine cell viability following treatment with this compound and olaparib.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete culture medium
-
96-well plates
-
This compound and Olaparib stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and olaparib in culture medium.
-
Treat cells with varying concentrations of this compound, olaparib, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Fix the cells by gently adding 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ values and the Potentiation Index (PI).
-
2. Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound and Olaparib
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, olaparib, or the combination at desired concentrations for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol (B129727) for 10 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
3. Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status of key DDR proteins.
-
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK2, anti-phospho-CHK2 (Thr68), anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse cells treated with this compound, olaparib, or the combination and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
In Vivo Xenograft Model (Adapted Protocol)
This protocol is an example adapted from preclinical studies of CHK2 and PARP inhibitor combinations and should be optimized for the specific tumor model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for xenograft (e.g., p53-deficient)
-
This compound and Olaparib formulations for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, olaparib alone, combination).
-
Administer drugs according to a predetermined schedule. For example:
-
Olaparib: 50 mg/kg, daily, oral gavage.
-
This compound: Dose and schedule to be determined based on pharmacokinetic and tolerability studies. A starting point could be based on its known oral bioavailability of 38-54% in mice.[7]
-
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Conclusion
The combination of the CHK2 inhibitor this compound and the PARP inhibitor olaparib represents a rational and promising strategy for cancer therapy. The provided data and protocols offer a framework for researchers to investigate this combination further. The synergistic effect observed in preclinical models warrants further exploration to define optimal dosing schedules and identify patient populations most likely to benefit from this therapeutic approach. Careful execution of the detailed protocols will be crucial for generating robust and reproducible data to advance our understanding of this combination therapy.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Chk2 promotes neuroprotection, axon regeneration, and functional recovery after CNS injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vitro Kinase Assay with CCT241533
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3] Upon DNA double-strand breaks, CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest and DNA repair to maintain genomic integrity.[2][4] Dysregulation of the CHK2 pathway is implicated in cancer, making it an attractive target for therapeutic intervention. This compound has demonstrated high potency for CHK2 with an IC50 of 3 nM and significant selectivity over the related kinase CHK1.[1][5] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against CHK2.
Data Presentation
The inhibitory activity of this compound is summarized in the table below, highlighting its potency and selectivity.
| Kinase | This compound IC50 (nM) |
| CHK2 | 3[1][3][5] |
| CHK1 | 190[1] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for CHK2 and its selectivity over CHK1.
Signaling Pathway
The diagram below illustrates the central role of CHK2 in the DNA damage response pathway.
Figure 1: CHK2 Signaling Pathway. This diagram shows the activation of CHK2 by ATM in response to DNA double-strand breaks and its subsequent role in cell cycle regulation and DNA repair. This compound acts as a direct inhibitor of CHK2.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase assay to determine the IC50 of this compound against CHK2 using a luminescence-based ADP detection method (e.g., ADP-Glo™ Kinase Assay).
Materials and Reagents
-
Recombinant human CHK2 enzyme
-
CHK2 peptide substrate (e.g., CHKtide)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the key steps for determining the inhibitory activity of this compound against CHK2.
Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Setup:
-
Prepare the kinase reaction buffer.
-
In a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Prepare a working solution of recombinant CHK2 enzyme in kinase assay buffer and add 2 µL to each well.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation and Incubation:
-
Prepare a master mix containing the CHK2 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for CHK2.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. The total reaction volume is now 5 µL.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Note: This protocol is a general guideline and may require optimization for specific experimental conditions, such as enzyme and substrate concentrations, and incubation times.
References
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Evaluating the Cytotoxicity of CCT241533
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method used for determining cell density, making it a widely adopted technique for cytotoxicity screening and cell proliferation studies.[1][2][3] This assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][2][4] The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for cell number.[2][4] This method is independent of cellular metabolic activity, offering a stable and reproducible endpoint.[2][4]
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical enzyme in the cellular response to DNA damage.[5][6][7] By inhibiting CHK2, this compound can modulate cell cycle arrest and apoptosis, making it a compound of interest in cancer research, particularly in combination with DNA-damaging agents or PARP inhibitors.[5][6][7] The SRB assay is a suitable method for evaluating the cytotoxic effects of this compound on various cancer cell lines.
Principle of the SRB Assay
The SRB assay protocol can be summarized in four main steps: cell seeding and treatment, cell fixation, SRB staining, and absorbance measurement.[4] Adherent cells are first treated with the test compound, in this case, this compound. After the incubation period, the cells are fixed with trichloroacetic acid (TCA), which also serves to precipitate cellular proteins. The fixed cells are then stained with SRB solution. Unbound dye is washed away with acetic acid, and the protein-bound dye is solubilized with a basic solution. The absorbance of the solubilized dye is then measured using a microplate reader, typically at a wavelength of 510-565 nm.[1][3][4]
Data Presentation
The cytotoxic effect of this compound, as measured by the SRB assay, is often expressed as the GI50 (Growth Inhibitory concentration 50), which is the concentration of the drug that causes a 50% reduction in cell growth.
Table 1: Growth Inhibitory (GI50) Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | GI50 (µM) |
| HT-29 | Colon Carcinoma | Defective | 1.7[5][6] |
| HeLa | Cervical Cancer | Defective | 2.2[5][6] |
| MCF-7 | Breast Cancer | Wild-Type | 5.1[5][6] |
Experimental Protocols
This section provides a detailed methodology for performing an SRB assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
Cell Lines: e.g., HT-29, HeLa, or MCF-7
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in Dimethyl Sulfoxide (DMSO).[8]
-
Trichloroacetic Acid (TCA): 10% (w/v) in water, stored at 4°C.[1]
-
Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.[1][3]
-
Washing Solution: 1% (v/v) acetic acid in water.[1]
-
Solubilization Solution: 10 mM Tris base solution, pH 10.5.[3][4]
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microtiter plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1][9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank (medium only).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[5][10]
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Data Analysis
-
Subtract the average OD of the blank wells from all other OD values.
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Percentage Growth Inhibition = (1 - (OD of treated cells / OD of vehicle control cells)) * 100
-
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value from the dose-response curve.[11]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CHK2, a key kinase in the DNA damage response pathway.
SRB Assay Experimental Workflow
Caption: A step-by-step workflow of the Sulforhodamine B (SRB) assay.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. scispace.com [scispace.com]
- 3. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. zellx.de [zellx.de]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCT241533 Technical Support Center: Troubleshooting Experimental Results
Welcome to the technical support center for CCT241533. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using the CHK2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3] X-ray crystallography has confirmed that this compound binds to the ATP pocket of CHK2.[4][5] This inhibition prevents the downstream signaling cascade that is typically activated in response to DNA double-strand breaks.[5]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for CHK2. It has an IC50 of 3 nM for CHK2 and is approximately 80-fold more selective for CHK2 than for CHK1 (IC50 = 245 nM).[4][6] A screening against a panel of 85 kinases at a concentration of 1 µM showed minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) exhibiting greater than 80% inhibition.[4][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][3] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] For in-vivo experiments, it is recommended to prepare fresh solutions on the day of use.[8]
Troubleshooting Guide
Issue 1: No potentiation of cytotoxicity observed with a genotoxic agent.
Q: I am not observing a synergistic cytotoxic effect when combining this compound with a genotoxic agent (e.g., etoposide, bleomycin). Is this expected?
A: Yes, this is an expected outcome. Studies have consistently shown that this compound does not potentiate the cytotoxicity of various genotoxic anticancer agents, such as bleomycin, etoposide, or gemcitabine, in several cell lines.[4][5][9] The primary established role of this compound in enhancing cytotoxicity is in combination with PARP inhibitors.[4][5]
Issue 2: Lack of potentiation with PARP inhibitors.
Q: I am not seeing the expected potentiation of a PARP inhibitor's cytotoxicity with this compound. What could be the issue?
A: Several factors could contribute to this observation:
-
Cell Line Context: The potentiation of PARP inhibitors by this compound has been particularly noted in p53-defective tumor cells.[4] Ensure your cell line has a compromised p53 pathway for optimal potentiation.
-
Drug Concentrations: Ensure that the concentrations of both this compound and the PARP inhibitor are appropriate. This compound should be used at a concentration sufficient to inhibit CHK2 activity, which can be confirmed by monitoring CHK2 biomarkers.[4]
-
Experimental Duration: Potentiation has been observed in both short-term (96-hour SRB) and long-term (7-10 day colony forming) assays.[1][4] Ensure your assay duration is sufficient to observe the effect.
-
Assay Type: Different assays measure different aspects of cell viability and proliferation. Consider using an alternative assay to confirm your results.[10]
Issue 3: Inconsistent results in biomarker analysis.
Q: I am seeing an increase in CHK2 pT68 phosphorylation after treatment with this compound and a DNA damaging agent. Shouldn't an inhibitor decrease phosphorylation?
A: This is a known phenomenon. The phosphorylation of Threonine 68 (T68) on CHK2 is an initial step in its activation by ATM kinase following DNA damage.[4] Inhibition of CHK2's kinase activity by this compound can "trap" CHK2 in this phosphorylated state, preventing its full activation and subsequent autophosphorylation at other sites like Serine 516 (S516).[4] Therefore, an increase in pT68 signal alongside a decrease in pS516 is consistent with this compound's mechanism of action.[4] T68 phosphorylation alone should not be considered a marker of full CHK2 activation.[4]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| CHK2 IC50 | 3 nM | In vitro kinase assay | [1][4] |
| CHK2 Ki | 1.16 nM | In vitro kinase assay | [1][4] |
| CHK1 IC50 | 245 nM | In vitro kinase assay | [4][6] |
| GI50 (this compound alone) | 1.7 µM | HT-29 | [1][4] |
| 2.2 µM | HeLa | [1][4] | |
| 5.1 µM | MCF-7 | [1][4] |
Key Experimental Protocols
Potentiation Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Plate cells in 96-well plates at a density that will not reach confluency within the assay duration. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a fixed concentration of this compound (e.g., at its GI50) in combination with a range of concentrations of a PARP inhibitor.[1][4] Include controls for each drug alone and a vehicle control.
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the GI50 for the PARP inhibitor alone and in combination with this compound. The Potentiation Index (PI) is the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with this compound. A PI greater than 1 indicates potentiation.[1][4]
Immunoblotting for CHK2 Pathway Biomarkers
-
Cell Treatment: Plate cells and allow them to adhere. Pre-incubate cells with desired concentrations of this compound for 1 hour.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 50 µM etoposide) or a PARP inhibitor and incubate for the desired time (e.g., 5 hours for etoposide, 72 hours for olaparib).[4]
-
Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against total CHK2, CHK2-pS516, CHK2-pT68, and HDMX.[4] Use a loading control antibody (e.g., GAPDH) to ensure equal loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Analyze the changes in protein levels and phosphorylation status. Inhibition of CHK2 activity by this compound is indicated by a decrease in CHK2 autophosphorylation at S516 and inhibition of HDMX degradation.[1][4]
Visualizations
Caption: Mechanism of this compound action on the CHK2 signaling pathway.
Caption: Troubleshooting workflow for lack of PARP inhibitor potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
CCT241533 not showing CHK2 inhibition
Troubleshooting Guide for CCT241533 and CHK2 Inhibition
This guide is designed for researchers, scientists, and drug development professionals who are using this compound and have encountered unexpected results, specifically a lack of Checkpoint Kinase 2 (CHK2) inhibition. Based on published literature, this compound is a potent, ATP-competitive, and selective inhibitor of CHK2.[1][2][3] Therefore, observing no inhibition of CHK2 activity is an unexpected result that warrants investigation.
This document provides frequently asked questions (FAQs), troubleshooting steps, and detailed experimental protocols to help identify the source of the discrepancy.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound against CHK2?
A1: this compound is a highly potent inhibitor of CHK2.[1][4] In biochemical assays, it has been shown to inhibit recombinant CHK2 with a half-maximal inhibitory concentration (IC50) of approximately 3 nM.[1][2][3][5] Its selectivity for CHK2 is significantly higher than for the related kinase CHK1.[1]
Q2: I am not observing any CHK2 inhibition in my experiment. What are the possible reasons?
A2: A lack of CHK2 inhibition could stem from several factors related to the compound itself, the experimental setup, or the biological system being used. The most common areas to troubleshoot are:
-
Compound Integrity: Issues with the solubility, stability, or concentration of your this compound stock.
-
Assay Conditions: Sub-optimal parameters in your kinase assay, such as incorrect ATP concentration, inactive enzyme, or inappropriate substrate.
-
Cellular System (for cell-based assays): Lack of CHK2 activation, low compound permeability, or rapid compound efflux from the cells.
-
Data Interpretation: Issues with positive or negative controls that may obscure the inhibitory effect.
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the reported inhibitory potency of this compound against CHK2 and CHK1, demonstrating its selectivity.
| Target Kinase | IC50 (nM) | Selectivity (over CHK1) | Reference |
| CHK2 | 3 | ~82-fold | [1] |
| CHK1 | 245 | - | [1] |
Note: IC50 values can vary slightly between different assay formats and laboratories.
Troubleshooting Workflow
If you are not observing the expected CHK2 inhibition, follow this logical workflow to diagnose the potential issue.
Caption: A stepwise workflow for troubleshooting the lack of CHK2 inhibition by this compound.
Detailed Troubleshooting Guides
1. Verifying Compound Integrity
-
Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions.[3] Ensure your stock is fully dissolved. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Working Concentration: When diluting the compound into aqueous assay buffers or cell culture media, ensure it does not precipitate. Visually inspect the solution. High final concentrations of DMSO (>1%) can also affect enzyme activity.[6]
-
Compound Age: If the compound is old or has been stored improperly, it may have degraded. Consider using a freshly prepared stock or a new batch of the compound.
2. Validating the Kinase Assay Protocol
-
Positive Control: Use a known, well-characterized CHK2 inhibitor as a positive control in your assay. This will confirm that the assay is capable of detecting inhibition.
-
Enzyme Activity: Ensure that the recombinant CHK2 enzyme is active. Run a control reaction with no inhibitor to establish a baseline of maximum activity.
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1][3] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an apparent loss of potency. A common practice is to use an ATP concentration that is close to the Michaelis constant (Km) for the enzyme.
-
Substrate: Verify that the substrate you are using is appropriate for CHK2 and that its concentration is not limiting the reaction.
3. Assessing Cellular Systems
-
CHK2 Activation: In cell-based assays, CHK2 must be activated to measure the effect of an inhibitor. CHK2 is activated in response to DNA double-strand breaks.[4] You can induce DNA damage using agents like etoposide, bleomycin, or ionizing radiation.
-
Biomarker for Activation: Successful CHK2 activation can be confirmed by Western blot, looking for autophosphorylation at sites like Serine 516 (pS516).[1][2] If you do not see an increase in this signal after DNA damage, your system may not be suitable for testing a CHK2 inhibitor.
-
Cellular Uptake: If the compound is not cell-permeable or is actively removed by efflux pumps in your chosen cell line, you will not observe intracellular activity. Growth inhibitory (GI50) values for this compound in cell lines like HT-29, HeLa, and MCF-7 are in the low micromolar range (1.7-5.1 µM), indicating it is cell-active.[1][2]
Experimental Protocols
Protocol: In Vitro CHK2 Kinase Assay
This protocol provides a general framework for measuring CHK2 inhibition in a biochemical assay format. Specific components like buffer composition and substrate may be optimized.
-
Prepare Reagents:
-
Kinase Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Recombinant CHK2 Enzyme: Dilute the enzyme to the desired working concentration in kinase buffer.
-
Substrate: A common peptide substrate for CHK2 is CHKtide.[7] Prepare a working solution in kinase buffer.
-
ATP: Prepare a working solution of ATP. The final concentration in the assay should ideally be at or near the Km for CHK2.
-
This compound: Perform a serial dilution of your this compound stock solution to generate a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted this compound or control (DMSO) to the wells.
-
Add 20 µL of the substrate and CHK2 enzyme mix to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and quantify the results. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[7]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with DMSO only, representing 100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway
Understanding the role of CHK2 in the DNA damage response is crucial for designing and interpreting experiments.
Caption: The ATM-CHK2 signaling pathway activated by DNA double-strand breaks.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: CCT241533 and Normal Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential cytotoxicity of the CHK2 inhibitor, CCT241533, in normal (non-cancerous) cells. The following information is intended to help researchers design experiments, interpret results, and troubleshoot potential issues related to off-target effects and cytotoxicity in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: Direct, comprehensive studies on the cytotoxicity of this compound across a wide range of normal human cell lines are not extensively published. However, the mechanism of CHK2 inhibition suggests that this compound may have a protective effect on normal cells against certain DNA-damaging agents. CHK2 is a key player in the DNA damage response pathway that can lead to p53-dependent apoptosis. By inhibiting CHK2, this compound may prevent this apoptotic cascade in normal cells with functional p53 pathways, thereby shielding them from the toxic effects of genotoxic stress[1][2]. One study has shown that this compound protected mouse thymocytes from apoptosis induced by ionizing radiation[3].
Q2: How does the cytotoxicity of this compound in cancer cells compare to its potential effect on normal cells?
A2: this compound exhibits cytotoxic effects in various human tumor cell lines, with Growth Inhibition 50 (GI₅₀) values typically in the low micromolar range. For example, the GI₅₀ is 1.7 µM in HT-29 (colon cancer), 2.2 µM in HeLa (cervical cancer), and 5.1 µM in MCF-7 (breast cancer) cells[4][5][6]. The differential effect between cancer and normal cells often lies in the status of the p53 tumor suppressor protein. Many cancer cells have a mutated or non-functional p53, making them more reliant on other checkpoint kinases like CHK2 for survival under DNA damage. In contrast, normal cells with wild-type p53 have an additional layer of protection. Therefore, inhibiting CHK2 in p53-deficient cancer cells can be synthetically lethal, while normal cells may be more resistant.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for CHK2 (IC₅₀ = 3 nM) with an 80-fold selectivity over the related kinase CHK1[4]. However, at a concentration of 1 µM, it has been shown to inhibit other kinases, including PHK, MARK3, GCK, and MLK1, by more than 80%[3]. It is crucial for researchers to consider these potential off-target effects, especially when using higher concentrations of the inhibitor in their experiments.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to significantly potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cells, particularly those with p53 deficiencies[4][7]. This suggests a synergistic effect where inhibiting two key DNA damage response pathways is more effective than inhibiting one alone. Conversely, this compound did not potentiate the cytotoxicity of several genotoxic agents in the cell lines tested[4][7].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in a normal cell line at low concentrations of this compound. | The specific normal cell line may have an unusually high dependence on CHK2 for survival, or it may be particularly sensitive to the off-target effects of the inhibitor. | 1. Confirm the identity and health of the normal cell line. 2. Perform a dose-response curve to accurately determine the GI₅₀. 3. Investigate the p53 status of the cell line. 4. Consider using a structurally different CHK2 inhibitor to see if the effect is on-target. |
| Inconsistent results between different batches of this compound. | The purity and activity of the compound may vary between batches. The compound may have degraded during storage. | 1. Purchase this compound from a reputable supplier and obtain a certificate of analysis. 2. Aliquot the compound upon receipt and store it as recommended to avoid repeated freeze-thaw cycles. 3. Test each new batch to ensure consistent activity. |
| This compound does not protect normal cells from a specific DNA-damaging agent. | The DNA damage induced by the agent may trigger a CHK2-independent cell death pathway. The concentration of the DNA-damaging agent may be too high, overwhelming the protective capacity of CHK2 inhibition. | 1. Investigate the mechanism of action of the DNA-damaging agent. 2. Perform a dose-response experiment with the DNA-damaging agent in the presence and absence of this compound to assess the extent of protection. 3. Analyze markers of different cell death pathways (e.g., apoptosis, necrosis, autophagy). |
| Unexpected phenotypic changes in normal cells treated with this compound. | This could be due to the inhibition of CHK2's lesser-known functions or off-target effects of the inhibitor. | 1. Carefully document all phenotypic changes. 2. Search the literature for known functions of CHK2 and the identified off-target kinases in the specific cell type you are using. 3. Use techniques like RNA sequencing or proteomics to explore changes in gene expression or protein profiles. |
Data Presentation
Table 1: In Vitro Potency and Cellular Growth Inhibition of this compound
| Target/Cell Line | Assay Type | Measurement | Value | Reference |
| CHK2 (enzyme) | Kinase Assay | IC₅₀ | 3 nM | [4][5][7] |
| CHK1 (enzyme) | Kinase Assay | IC₅₀ | 245 nM | [4][7] |
| HT-29 (colon cancer) | SRB Assay | GI₅₀ | 1.7 µM | [4][6] |
| HeLa (cervical cancer) | SRB Assay | GI₅₀ | 2.2 µM | [4][6] |
| MCF-7 (breast cancer) | SRB Assay | GI₅₀ | 5.1 µM | [4][6] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72-96 hours).
-
Cell Fixation: Gently remove the medium and add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound SRB dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
Protocol 2: Western Blot for CHK2 Activation
This protocol is used to assess the inhibitory effect of this compound on CHK2 activation by measuring the phosphorylation of CHK2 at Serine 516.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-phospho-CHK2 (Ser516), anti-total-CHK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a DNA-damaging agent (e.g., etoposide) in the presence or absence of this compound for the desired time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CHK2 (Ser516) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CHK2 to confirm equal protein loading.
Visualizations
Caption: this compound inhibits the DNA damage response pathway.
Caption: Workflow for assessing this compound cytotoxicity in normal cells.
References
- 1. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors | MDPI [mdpi.com]
- 2. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to determine the optimal CCT241533 working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of CCT241533, a potent and selective CHK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] X-ray crystallography has confirmed that this compound binds to the ATP pocket of CHK2, thereby blocking its kinase activity.[3][4][5] CHK2 is a crucial component of the DNA damage response (DDR) pathway, becoming activated in response to double-strand DNA breaks.[5][6] By inhibiting CHK2, this compound can prevent the downstream signaling that leads to cell cycle arrest and DNA repair.[7]
Q2: What is the primary molecular target of this compound?
A2: The primary molecular target of this compound is CHK2, with a reported IC50 of 3 nM and a Ki of 1.16 nM in biochemical assays.[1][2][8] It exhibits significant selectivity for CHK2 over other kinases, including CHK1 (IC50 = 190-245 nM), showing an 80-fold selectivity.[3][9] However, at a concentration of 1 µM, it has been shown to inhibit other kinases such as PHK, MARK3, GCK, and MLK1 by more than 80%.[3][9]
Q3: What are the common experimental applications for this compound?
A3: this compound is primarily used in cancer research to:
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Potentiate the cytotoxicity of PARP inhibitors: this compound has been shown to significantly enhance the cell-killing effects of PARP inhibitors in cancer cell lines, particularly those with p53 deficiencies.[3][4][5]
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Investigate the role of CHK2 in the DNA damage response: As a selective inhibitor, it serves as a valuable tool to probe the specific functions of CHK2 in cell cycle control and DNA repair pathways.[6][7]
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Explore novel cancer therapeutic strategies: The combination of CHK2 inhibition with other anticancer agents is an active area of research.[3]
Q4: What is a recommended starting concentration range for cellular assays?
A4: A general starting concentration range for this compound in cellular experiments is between 500 nM and 5 µM.[9] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO, DMF, and ethanol.[10] For cellular experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for several months or at -80°C for up to a year.[2][11][12] Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium. To improve solubility, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath.[11]
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of my DNA-damaging agent.
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Possible Cause 1: Suboptimal concentration of this compound.
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. This can be done by treating cells with a range of this compound concentrations in the presence of a fixed concentration of the DNA-damaging agent.
-
-
Possible Cause 2: The chosen DNA-damaging agent may not be synergistic with CHK2 inhibition.
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Possible Cause 3: The p53 status of your cell line.
Issue 2: I am observing significant cytotoxicity with this compound alone.
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Possible Cause: The concentration used is too high for your cell line.
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Solution: Determine the growth inhibitory IC50 (GI50) of this compound alone in your cell line using a cell viability assay (e.g., SRB or MTT assay). This will help you select a non-toxic concentration for combination studies.
-
Experimental Protocols
Protocol 1: Determining the Growth Inhibitory IC50 (GI50) of this compound
This protocol outlines the determination of the concentration of this compound that causes 50% growth inhibition in a specific cell line.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well plates
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Sulforhodamine B (SRB) or MTT assay kit
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Plate reader
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 µM to 10 µM.
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Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 96 hours.[13]
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At the end of the incubation, perform an SRB or MTT assay according to the manufacturer's instructions to determine cell viability.
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Plot the percentage of cell growth inhibition against the log of the this compound concentration and calculate the GI50 value.
Protocol 2: Assessing Inhibition of CHK2 Activity in Cells
This protocol describes how to confirm that this compound is inhibiting its target, CHK2, within the cell. This is achieved by monitoring the phosphorylation status of CHK2.
Materials:
-
This compound
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Cell line of interest (e.g., HT-29, HeLa)
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DNA-damaging agent (e.g., etoposide (B1684455), bleomycin, or a PARP inhibitor)
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Lysis buffer
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Primary antibodies: anti-phospho-CHK2 (S516), anti-total-CHK2
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Secondary antibody (HRP-conjugated)
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Western blotting equipment and reagents
Methodology:
-
Seed cells in 6-well plates and allow them to attach.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 50 µM etoposide for 5 hours).[3]
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Harvest the cells and prepare protein lysates.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CHK2 (S516) and total CHK2.
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Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
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A successful inhibition will be indicated by a decrease in the phospho-CHK2 (S516) signal in the this compound-treated samples compared to the control.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Reference |
| Biochemical IC50 (CHK2) | 3 nM | [1][2][3] |
| Biochemical Ki (CHK2) | 1.16 nM | [1][2] |
| Biochemical IC50 (CHK1) | 190-245 nM | [3][9] |
| Cellular GI50 (HT-29) | 1.7 µM | [1][9][13] |
| Cellular GI50 (HeLa) | 2.2 µM | [1][9][13] |
| Cellular GI50 (MCF-7) | 5.1 µM | [1][9][13] |
Visualizations
Caption: this compound inhibits the DNA damage response pathway by targeting CHK2.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. adooq.com [adooq.com]
- 13. aacrjournals.org [aacrjournals.org]
CCT241533 degradation and how to prevent it
Welcome to the technical support center for the selective CHK2 inhibitor, CCT241533. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and handling of this compound to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a key protein kinase in the DNA damage response (DDR) pathway.[1][2] It exhibits an IC50 of 3 nM for CHK2.[1][2] By inhibiting CHK2, this compound can block the signaling cascade that leads to cell cycle arrest and DNA repair, which can potentiate the cytotoxicity of DNA-damaging agents like PARP inhibitors in cancer cells.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound in its solid form should be stored at -20°C.[5] Under these conditions, it is stable for at least four years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to several months.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | ~500 µg/mL |
Q4: I suspect my this compound solution has degraded. How can I confirm this?
Degradation of your this compound solution can be investigated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products. A noticeable change in the solution's color or the appearance of precipitate can also be indicators of degradation.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, studies on similar quinazoline-based compounds suggest potential vulnerabilities. Quinazoline (B50416) derivatives can be susceptible to degradation under acidic and alkaline conditions, as well as upon exposure to light.[6] One study on other quinazoline compounds showed no significant degradation under neutral or oxidative conditions.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in stock solution or experimental buffer. | - Prepare fresh stock solutions from solid this compound. - Ensure stock solutions are stored in small, single-use aliquots at -20°C or below. - Minimize the time the compound is in aqueous buffer before use. - For long-duration experiments, consider replenishing the this compound-containing medium. |
| Precipitate observed in my stock solution or upon dilution in aqueous buffer | Exceeding the solubility limit of this compound. | - Ensure the final concentration of this compound in your experimental medium does not exceed its solubility limit. - When preparing aqueous solutions from a DMSO stock, ensure rapid and thorough mixing. - Consider using a different solvent system if solubility in your current buffer is an issue. |
| Variability in results between different experimental days | Inconsistent handling or storage of this compound. | - Strictly adhere to recommended storage and handling protocols. - Use a consistent source and lot of this compound for a series of related experiments. - Perform a quality control check of your this compound stock if you suspect degradation. |
Experimental Protocols
Protocol for Assessing this compound Stability (Based on Forced Degradation Principles)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM.
-
Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM.
-
Neutral Hydrolysis: Dilute the stock solution in HPLC-grade water to a final concentration of 100 µM.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide to a final concentration of 100 µM.
-
Photostability: Expose a solution of this compound (100 µM in a transparent vial) to a light source (e.g., UV lamp at 254 nm and 366 nm) for a defined period. Keep a control sample wrapped in aluminum foil.
3. Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples by a validated HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CCT241533 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during experiments with CCT241533.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a key protein kinase in the ATM-mediated DNA damage response pathway.[1][2][3] It functions by binding to the ATP pocket of CHK2, preventing its activation and downstream signaling in response to double-strand DNA breaks.[1][3]
Q2: In which experimental context is this compound most effectively used?
A2: this compound has been shown to be most effective at potentiating the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancer cells with a defective p53 pathway.[1][3] It is less effective at potentiating the effects of other genotoxic agents like bleomycin.[1][4]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for CHK2 over CHK1, it has been shown to inhibit other kinases at higher concentrations.[1][4] A screen of 85 kinases at a 1 µM concentration showed over 80% inhibition of PHK, MARK3, GCK, and MLK1.[4]
Q4: What is the recommended concentration range for cellular assays?
A4: The recommended concentration for cellular use typically ranges from 500 nM to 5 µM.[4] However, the optimal concentration will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.
Q5: What are the solubility and stability characteristics of this compound?
A5: this compound is soluble in DMSO and DMF at 30 mg/mL and in ethanol (B145695) at 5 mg/mL.[5] Its solubility in PBS (pH 7.2) is lower, at 500 µg/mL.[5] For long-term storage, the lyophilized powder should be stored at -20°C and is stable for at least 36 months.[6] In solution, it should be stored at -20°C and used within one month to avoid loss of potency.[6] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected cytotoxicity of this compound as a single agent.
-
Possible Cause 1: Cell Line Specificity. The cytotoxic effect of this compound alone can vary significantly between different cell lines.[2][4]
-
Solution: Refer to the known GI50 values for different cell lines (see Table 1). If your cell line is not listed, it is essential to perform a dose-response experiment to determine the GI50 for your specific model.
-
-
Possible Cause 2: Incorrect Compound Handling. Improper storage or handling of this compound can lead to degradation and loss of activity.
Problem 2: Lack of potentiation of a DNA-damaging agent.
-
Possible Cause 1: The DNA-damaging agent is not a PARP inhibitor. this compound has been specifically shown to potentiate the cytotoxicity of PARP inhibitors.[1][3] It does not significantly potentiate the effects of several other genotoxic agents, such as bleomycin.[1][4]
-
Solution: Use a PARP inhibitor (e.g., olaparib, rucaparib) as the combination agent to observe the expected potentiation.
-
-
Possible Cause 2: The p53 status of the cell line. The potentiation of PARP inhibitors by this compound is more pronounced in p53-deficient tumor cells.[1]
-
Solution: Verify the p53 status of your cell line. The effect may be less significant in p53 wild-type cells.
-
Problem 3: High variability in results between experimental repeats.
-
Possible Cause 1: Issues with compound solubility. this compound has limited solubility in aqueous solutions.[5] If the compound precipitates in the culture medium, it will lead to inconsistent effective concentrations.
-
Solution: Prepare fresh dilutions from a DMSO stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is at a level that does not affect cell viability.
-
-
Possible Cause 2: Biological variability in primary cells. Primary cells from different donors can have inherent biological differences, including varying expression levels of CHK2 and other relevant proteins.[8]
-
Solution: If using primary cells, consider pooling cells from multiple donors to average out individual variations.[8]
-
Problem 4: Suspected off-target effects are confounding the results.
-
Possible Cause: High concentration of this compound. Using concentrations significantly above the IC50 for CHK2 increases the likelihood of engaging off-target kinases.[8]
-
Solution 1: Perform a dose-response analysis. Determine the lowest effective concentration that inhibits CHK2 without causing confounding effects.
-
Solution 2: Use a structurally unrelated CHK2 inhibitor. Confirm your findings with a different CHK2 inhibitor to ensure the observed phenotype is due to on-target inhibition.[8]
-
Solution 3: Genetic knockdown. Use siRNA or CRISPR to knock down CHK2. If the phenotype matches that of this compound treatment, it supports an on-target effect.[8]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| CHK2 IC50 | 3 nM | [1][2] |
| CHK2 Ki | 1.16 nM | [2] |
| CHK1 IC50 | 245 nM | [1] |
Table 2: Single Agent Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | GI50 (µM) | Reference |
| HT-29 | 1.7 | [2] |
| HeLa | 2.2 | [2] |
| MCF-7 | 5.1 | [2] |
Table 3: Known Off-Target Kinases for this compound
| Off-Target Kinase | % Inhibition at 1 µM | Reference |
| PHK | >80% | [4] |
| MARK3 | >80% | [4] |
| GCK | >80% | [4] |
| MLK1 | >80% | [4] |
Experimental Protocols & Visualizations
This compound and PARP Inhibitor Synergy Pathway
The following diagram illustrates the signaling pathway involved in the synergistic effect of this compound and PARP inhibitors in p53-deficient cells.
Caption: CCT24153_PARPi_Synergy_Pathway.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistencies in experiments involving this compound.
Caption: Troubleshooting_Workflow_for_this compound.
References
- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
CCT241533 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCT241533, focusing on troubleshooting and preventing precipitation in cell culture media.
Troubleshooting Guide
Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common challenge. This guide addresses the potential causes and provides systematic solutions.
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound, a hydrophobic molecule, typically occurs when its concentration exceeds its solubility limit in the aqueous environment of the cell culture medium.[1][2] This often happens when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into the media.[2] Several factors can contribute to this issue, including the final concentration of the compound, the dilution method, pH, temperature, and interactions with media components.[1]
Q2: My this compound stock solution in DMSO has visible crystals. Can I still use it?
The visible crystals are likely precipitated this compound. You can attempt to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing vigorously.[1] If the solution becomes clear, it is likely usable. However, for ensuring accurate and reproducible dosing, preparing a fresh stock solution is the recommended practice.[1]
Q3: How can I avoid precipitation when diluting my stock solution into the media?
The dilution method is critical. Rapidly adding the concentrated organic stock to the aqueous media can create localized high concentrations, causing the compound to "crash out" of the solution.[1] A serial dilution approach is recommended. Add the inhibitor stock solution dropwise to pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion.[1]
Q4: Does the final concentration of DMSO in the cell culture affect this compound solubility?
Yes. While DMSO is an excellent solvent for this compound, its final concentration in the media is critical.[2] Most cell lines can tolerate DMSO concentrations up to 0.5%, but this low percentage is often insufficient to maintain a high concentration of a hydrophobic compound in solution.[2][3] It is crucial to keep the final DMSO concentration as low as possible (typically ≤0.1%) and consistent across all experiments.[1]
Troubleshooting Summary
Below is a summary of potential causes for this compound precipitation and the recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous-based cell culture media.[1][2] | Prepare a high-concentration stock solution in 100% DMSO. Minimize the final working concentration of this compound. |
| Improper Stock Solution | The inhibitor may have precipitated from the stock solution due to incorrect storage or concentration. | Visually inspect the stock solution before use. If precipitate is present, gently warm and vortex.[1] Prepare fresh stock solutions frequently. |
| Suboptimal Dilution | Adding concentrated stock directly to the full volume of media can cause immediate precipitation.[1] | Use a serial dilution method. Add the stock solution dropwise into pre-warmed media while vortexing to ensure rapid dispersion.[1] |
| Media Component Interaction | Serum proteins and other components in the media can bind to the compound, affecting its solubility.[1][3] | Determine the compound's maximum solubility in your specific media (with and without serum). Consider using serum-free media if compatible with your cell line. |
| pH and Temperature | The pH and temperature of the media can influence the inhibitor's solubility. | Ensure the media's pH is in the optimal range (typically 7.2-7.4). Always use media pre-warmed to 37°C when adding the inhibitor.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway.[4][5][6][7] It has an IC₅₀ value of 3 nM for Chk2.[5][6][8] It is often used in cancer research and has been shown to potentiate the cytotoxicity of PARP inhibitors.[5][9][10]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound hydrochloride is soluble in organic solvents such as DMSO, DMF, and ethanol.[9][11] For cell culture experiments, preparing a high-concentration stock solution (e.g., 10-30 mM) in anhydrous DMSO is standard practice.[3] Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q3: What is the solubility of this compound in various solvents?
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes available data.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[9][11] to 96 mg/mL[6] |
| DMF | ~30 mg/mL[9][11] |
| Ethanol | ~5 mg/mL[9][11] to 7 mg/mL[6] |
| Water | ~24 mg/mL[6] to 33.33 mg/mL (requires sonication)[12] |
| PBS (pH 7.2) | ~0.5 mg/mL (500 µg/mL)[9][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a crystalline solid (hydrochloride salt).[11]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For this compound hydrochloride (FW: 479.0 g/mol ), this would be 4.79 mg per 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C water bath) can be used if necessary.[1]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps establish the highest working concentration of this compound that remains in solution under your specific experimental conditions.[2]
-
Prepare Dilution Series: Prepare a series of dilutions of your this compound stock solution in your specific cell culture medium (e.g., with 10% FBS). Aim for a range of final concentrations that brackets your intended experimental concentration (e.g., 0.1 µM to 20 µM). Keep the final DMSO concentration constant and below 0.5%.[2]
-
Incubate: Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO₂) for a duration that matches your experiment (e.g., 24, 48, or 72 hours).[2]
-
Visual Inspection: At various time points, carefully inspect each tube or well for signs of precipitation. This can be done by the naked eye against a dark background and, more sensitively, by examining an aliquot under a light microscope.[2]
-
Determine Working Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum recommended working concentration for those specific conditions.
Visual Guides
This compound Precipitation Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
This compound Mechanism of Action in the DNA Damage Response Pathway
This compound is an ATP-competitive inhibitor of Chk2. This diagram illustrates its point of intervention in the cellular response to DNA damage.
Caption: this compound inhibits the Chk2 kinase in the DNA damage response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. taiclone.com [taiclone.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to CHK2 Inhibitors: CCT241533 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCT241533 with other notable Checkpoint Kinase 2 (CHK2) inhibitors. The data presented is compiled from publicly available experimental results to assist researchers in selecting the appropriate tool for their studies.
Introduction to CHK2
Checkpoint Kinase 2 (CHK2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway.[1][2] As a tumor suppressor, CHK2 is activated in response to DNA double-strand breaks, primarily through phosphorylation by ATM (ataxia-telangiectasia mutated) kinase.[1][3] Activated CHK2 then phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[2][4] This central role in maintaining genomic integrity makes CHK2 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors.[4][5]
This compound is a potent and selective, ATP-competitive inhibitor of CHK2.[6][7][8] It has been shown to effectively block CHK2 activity in human tumor cell lines and potentiate the cytotoxicity of PARP inhibitors, making it a valuable chemical probe for studying CHK2 function and a potential therapeutic agent.[5][6]
Comparative Performance of CHK2 Inhibitors
The following tables summarize the key quantitative data for this compound and other selected CHK2 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (CHK2) | Ki (CHK2) | IC50 (CHK1) | Selectivity (CHK1 vs CHK2) | Other Notable Inhibited Kinases (>80% inhibition @ 1µM) |
| This compound | CHK2 | 3 nM[6][7] | 1.16 nM[6][7] | 190-245 nM[7][9] | ~63-80 fold[7][9] | PHK, MARK3, GCK, MLK1[6] |
| BML-277 | CHK2 | 15 nM[1][7] | 37 nM[10] | >10 µM | ~1000 fold[1][7] | Weakly inhibits 31 other kinases (<25% inhibition @ 10µM)[10] |
| AZD7762 | CHK1/CHK2 | <10 nM[6][11] | N/A | 5 nM[5][6] | Non-selective | CAM, Yes, Fyn, Lyn, Hck, Lck[6] |
| PF-477736 | CHK1 | 47 nM (Ki)[8][9] | 47 nM[8][9] | 0.49 nM (Ki)[8][9] | ~96 fold (favors CHK1) | VEGFR2, Aurora-A, FGFR3, Flt3, Fms (CSF1R), Ret, Yes[12] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | GI50 | Notes |
| This compound | HT-29 | SRB | 1.7 µM[6][7] | Potentiates cytotoxicity of PARP inhibitors.[6] |
| HeLa | SRB | 2.2 µM[6][9] | ||
| MCF-7 | SRB | 5.1 µM[6][9] | ||
| AZD7762 | SW620 | MTT | GI50 reduced from 24.1 nM to 1.08 nM with Gemcitabine[6] | Enhances antitumor efficacy of DNA-damaging agents.[6] |
| MDA-MB-231 | MTT | GI50 reduced from 2.25 µM to 0.15 µM with Gemcitabine[6] | ||
| PF-477736 | Multiple | MTT | Average GI50 of 0.28 µM in 5 leukemia/lymphoma cell lines[13] | Enhances Gemcitabine (B846) cytotoxicity in p53-deficient cells.[14] |
GI50: Half-maximal growth inhibition.
Signaling Pathways and Experimental Workflows
CHK2 Signaling Pathway
The following diagram illustrates the central role of CHK2 in the DNA damage response pathway.
Caption: Simplified CHK2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for CHK2 Inhibitor Evaluation
This diagram outlines a typical workflow for characterizing and comparing CHK2 inhibitors.
Caption: General workflow for the preclinical evaluation of CHK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of CHK2 inhibitors.
Biochemical Kinase Activity Assay (Radiometric)
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant CHK2.
-
Protocol:
-
A reaction mixture is prepared containing recombinant human CHK2 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from Cdc25C), and a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[6][15]
-
Varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) are added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes at 30°C).
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.[6]
-
The reaction is incubated for a specified time (e.g., 20-60 minutes) at 30°C.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or scintillation proximity assay (SPA) beads).[6][15]
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability/Growth Inhibition Assay (e.g., SRB or MTT)
-
Objective: To assess the cytotoxic or cytostatic effects of a CHK2 inhibitor on cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., HT-29, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6][12]
-
Cells are treated with a range of concentrations of the CHK2 inhibitor or a vehicle control for a specified duration (e.g., 72 or 96 hours).[6][13]
-
For Sulforhodamine B (SRB) Assay:
-
Cells are fixed with trichloroacetic acid (TCA).
-
After washing, cells are stained with SRB dye.
-
The bound dye is solubilized with a Tris-based solution, and the absorbance is measured at ~510 nm.[6]
-
-
For MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[12][16]
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).[12][16]
-
-
GI50 values are calculated from the dose-response curves.
-
Western Blotting for Target Engagement
-
Objective: To confirm that the inhibitor is engaging with and inhibiting CHK2 in a cellular context.
-
Protocol:
-
Cells are treated with a DNA-damaging agent (e.g., etoposide, camptothecin) to induce CHK2 activation, in the presence or absence of the CHK2 inhibitor for a specified time.[6][17]
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for a marker of CHK2 activation, such as phospho-CHK2 (S516), or total CHK2 as a loading control.[6] Antibodies against downstream targets can also be used.
-
After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-CHK2 signal in the presence of the inhibitor indicates target engagement.[6]
-
References
- 1. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 2. ≥95% (HPLC), Chk2 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PF 477736 | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to CCT241533 Off-Target Kinase Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the checkpoint kinase 2 (CHK2) inhibitor, CCT241533, with alternative compounds, focusing on its off-target kinase profile. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for research and drug development.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of CHK2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2] With a biochemical half-maximal inhibitory concentration (IC50) of 3 nM against CHK2, it serves as a valuable tool for investigating the roles of CHK2 in cell cycle regulation and apoptosis.[2][3] Understanding its selectivity is critical for the accurate interpretation of experimental results.
Quantitative Analysis: this compound and Alternatives
The following tables summarize the inhibitory activity of this compound and selected alternative CHK2 inhibitors against their primary target and key off-targets. This data facilitates a direct comparison of their potency and selectivity.
Table 1: On-Target and Off-Target Activity of this compound
| Target | IC50 (nM) | % Inhibition @ 1µM |
| CHK2 | 3 | >90% |
| CHK1 | 245[2] | - |
| PHK | >80%[2] | |
| MARK3 | >80%[2] | |
| GCK | >80%[2] | |
| MLK1 | >80%[2] |
Table 2: Comparative Selectivity Profile of CHK2 Inhibitors
| Inhibitor | CHK2 IC50 (nM) | CHK1 IC50 (nM) | Other Notable Off-Targets (IC50/Ki in nM) |
| This compound | 3 [2] | 245[2] | PHK, MARK3, GCK, MLK1 (>80% inhibition @ 1µM)[2] |
| AZD7762 | 5[4] | 5[4] | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent)[4] |
| BML-277 | 15[5] | >10,000 | CDK1/B (12,000), CK1 (17,000) |
| Rabusertib (LY2603618) | 12,000[6] | 7[6] | PDK1 (893), CAMK2 (1550), VEGFR3 (2128)[6] |
Experimental Protocols
The determination of kinase inhibition is crucial for assessing the potency and selectivity of compounds like this compound. A common and robust method is the radiometric kinase assay.
Radiometric Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CHK2)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture. Include a DMSO-only control (no inhibitor).
-
Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The peptide substrate will bind to the paper, while the free ATP will not.
-
Washing: Wash the filter papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Diagrams are provided to visualize key signaling pathways and experimental workflows.
CHK2 Signaling Pathway
Caption: CHK2 signaling pathway activated by DNA damage.
Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric kinase inhibition assay.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of CCT241533: A Comparative Analysis of CHK1 Cross-reactivity
For researchers, scientists, and professionals in drug development, understanding the precise target engagement and potential off-target effects of kinase inhibitors is paramount. This guide provides an objective comparison of CCT241533, a potent Checkpoint Kinase 2 (CHK2) inhibitor, with a specific focus on its cross-reactivity with Checkpoint Kinase 1 (CHK1). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to elucidate the selectivity profile of this compound.
This compound is a well-characterized, ATP-competitive inhibitor of CHK2, a crucial serine/threonine kinase involved in the cellular response to DNA double-strand breaks.[1][2] Its efficacy as a research tool and potential therapeutic agent is intrinsically linked to its selectivity over other kinases, particularly the closely related CHK1, which plays a key role in the response to single-strand DNA breaks.[1] This guide synthesizes available data to offer a clear perspective on the cross-reactivity of this compound.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound for CHK2 over CHK1 has been quantified through biochemical assays. The following table summarizes the key inhibitory constants (IC50 and Ki) for this compound against its primary target, CHK2, and its off-target, CHK1. A broader kinase screen provides additional context for its selectivity profile.
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (fold vs. CHK2) | Other Notable Off-Targets (>80% inhibition at 1 µM) |
| CHK2 | 3[1][2][3] | 1.16[1][3][4] | 1 | PHK, MARK3, GCK, MLK1[1][4] |
| CHK1 | 190 - 245[1][3][4] | Not Reported | ~63 - 82[1][4] |
The data clearly indicates that this compound is a highly potent inhibitor of CHK2.[1][2][3] While it does exhibit inhibitory activity against CHK1, it is significantly less potent, with a selectivity ratio of approximately 63 to 82-fold in favor of CHK2.[1][3][4] A screen against a panel of 85 kinases revealed that at a concentration of 1 µM, this compound inhibited only four other kinases by more than 80%, demonstrating a generally high degree of selectivity.[1][4]
Experimental Protocols
The quantitative data presented above was generated using established biochemical and cellular assay methodologies. Understanding these protocols is crucial for interpreting the results and for designing future experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant human CHK2 or CHK1 enzyme, a suitable peptide substrate, and ATP (often radiolabeled with ³²P or ³³P).
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the mixture onto a phosphocellulose filter paper.
-
Quantification: The amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Kinome Profiling
To assess the broader selectivity of this compound, it was screened against a large panel of kinases.
-
Assay Platform: Kinase profiling is typically performed by specialized service providers, such as The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit, Dundee, UK), utilizing standardized radiometric or fluorescence-based assays.[1]
-
Inhibitor Concentration: A fixed, high concentration of the inhibitor (e.g., 1 µM of this compound) is tested against a panel of numerous kinases.[1]
-
Activity Measurement: The percentage of inhibition for each kinase is determined.
-
Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >80%) are identified as potential off-targets.[1]
Cell-Based Assays
To confirm the activity of this compound in a cellular context, various assays are employed.
-
Growth Inhibition (GI50) Assay (e.g., SRB assay): This assay measures the concentration of a compound required to inhibit cell growth by 50%. Cells are treated with a range of CCT24153_3 concentrations for a defined period (e.g., 96 hours), and cell density is determined using sulforhodamine B (SRB) staining.[1][3]
-
Immunoblotting (Western Blotting): This technique is used to detect the phosphorylation status of target proteins to confirm target engagement. For example, the inhibition of CHK2 autophosphorylation at Serine 516 in response to DNA damage can be assessed after treatment with this compound.[1][3]
Visualizing the Cellular Context and Experimental Approach
To better understand the biological role of CHK1 and CHK2 and the workflow for evaluating inhibitors, the following diagrams are provided.
References
A Head-to-Head Comparison of CCT241533 and AZD7762 for CHK2 Inhibition
For Immediate Release
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
This guide provides a detailed, data-driven comparison of two prominent checkpoint kinase inhibitors, CCT241533 and AZD7762, with a focus on their activity against Checkpoint Kinase 2 (CHK2). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules to inform their research and development efforts.
Introduction
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals, primarily from the ATM kinase, to orchestrate cell cycle arrest, DNA repair, and apoptosis.[1][2] Its role in maintaining genomic integrity has made it an attractive target for cancer therapy. The inhibition of CHK2, particularly in p53-deficient tumors, can enhance the efficacy of DNA-damaging agents by preventing cell cycle arrest and promoting mitotic catastrophe. This guide compares this compound, a highly selective CHK2 inhibitor, with AZD7762, a dual inhibitor of CHK1 and CHK2.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters of this compound and AZD7762 based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | AZD7762 |
| CHK2 IC50 | 3 nM[1][3] | < 10 nM[4] |
| CHK1 IC50 | 245 nM[1] | 5 nM[4] |
| Selectivity (CHK1/CHK2) | ~82-fold | ~0.5-fold (dual inhibitor) |
| Mechanism of Action | ATP-competitive[1][3] | ATP-competitive |
Table 2: Cellular Activity
| Parameter | This compound | AZD7762 |
| Cellular Target Inhibition | Inhibition of CHK2 autophosphorylation (S516)[1][3] | Inhibition of CHK1 autophosphorylation (S296), stabilization of Cdc25A[4] |
| Growth Inhibitory GI50 (HT-29) | 1.7 µM[3] | Data not available |
| Growth Inhibitory GI50 (HeLa) | 2.2 µM[3] | Data not available |
| Growth Inhibitory GI50 (MCF-7) | 5.1 µM[3] | Data not available |
| Combination Therapy Effect | Potentiates cytotoxicity of PARP inhibitors[5] | Sensitizes cancer cells to radiation and gemcitabine[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Potency of CCT241533: A Comparative Guide to CHK2 Inhibition
For Immediate Release
SUTTON, England – In the intricate landscape of cancer therapeutics, the quest for potent and selective inhibitors of key signaling molecules is paramount. CCT241533 has emerged as a highly potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical transducer kinase in the DNA damage response (DDR) pathway. This guide provides a comprehensive comparison of this compound with other known CHK2 inhibitors, supported by biochemical and cellular assay data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Unveiling the Potency: A Head-to-Head Comparison
This compound distinguishes itself with a remarkable inhibitory concentration (IC50) of 3 nM against CHK2 in biochemical assays.[1][2] Its potency, coupled with significant selectivity over the related kinase CHK1, underscores its potential as a precise tool for dissecting CHK2-mediated signaling and as a candidate for further therapeutic development. To contextualize its performance, the following table summarizes the reported potencies of this compound and other notable CHK2 inhibitors.
| Compound | CHK2 IC50 (nM) | CHK1 IC50 (nM) | Assay Type | Reference |
| This compound | 3 | 245 | Radiometric Kinase Assay | [1] |
| BML-277 | 15 | >15,000 | Radiometric Kinase Assay | |
| AZD7762 | <10 | 5 | Scintillation Proximity Assay | |
| PF-477736 | 47 | 0.49 | Kinase Assay |
The CHK2 Signaling Axis: A Visual Guide
The DNA damage response is a complex network of signaling pathways crucial for maintaining genomic integrity. Upon DNA double-strand breaks, the ATM kinase is activated and subsequently phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.
References
Decoding Drug-Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the CHK2 Inhibitor CCT241533
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within a cell is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify this target engagement in a physiologically relevant context. This guide provides an objective comparison of CETSA with other prominent target engagement assays for the validation of the selective CHK2 inhibitor, CCT241533.
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response pathway.[1] Validating the direct interaction of this compound with CHK2 in a cellular environment is paramount for understanding its mechanism of action and for the development of effective cancer therapies.
The Principle of Target Engagement Validation
At the core of many target engagement assays is the principle of ligand-induced stabilization. When a drug molecule like this compound binds to its protein target (CHK2), it can increase the protein's stability against denaturation by heat or proteolysis. CETSA and other methods leverage this phenomenon to provide evidence of direct binding in a label-free manner.
Comparative Analysis: CETSA vs. Alternative Methods
While CETSA is a robust method, several alternative assays can also be employed to assess target engagement, each with its own advantages and limitations. The following table provides a qualitative and quantitative comparison of CETSA with Drug Affinity Responsive Target Stability (DARTS) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) |
| Principle | Ligand-induced thermal stabilization of the target protein.[2] | Ligand-induced protection of the target protein from proteolysis.[2] | Bioluminescence resonance energy transfer between a luciferase-tagged target and a fluorescent tracer.[3] |
| Assay Format | Western Blot, ELISA, Mass Spectrometry, High-Throughput Reporter Assays.[4][5] | Western Blot, Mass Spectrometry.[2] | Plate-based luminescence detection.[3] |
| Throughput | Low to high, depending on the detection method.[4] | Low to medium.[3] | High.[1] |
| Quantitative Nature | Highly quantitative, allows for determination of EC50/IC50 values (ITDR-CETSA).[3] | Semi-quantitative to quantitative, can be less precise than CETSA.[3] | Highly quantitative, allows for determination of IC50 and K D values.[6] |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues.[7] | Primarily performed in cell lysates.[7] | Performed in live cells.[3] |
| Labeling Requirement | Label-free for compound and endogenous protein (WB detection).[2] | Label-free for compound and endogenous protein.[8] | Requires genetic tagging of the target protein with luciferase.[3] |
| Key Advantage | Applicable to endogenous proteins in intact cells, providing high physiological relevance.[2] | Useful for proteins that do not exhibit a significant thermal shift upon ligand binding. | Real-time measurement in live cells with high sensitivity and throughput.[3] |
| Key Limitation | Not all protein-ligand interactions result in a detectable thermal shift.[9] | Requires careful optimization of protease digestion conditions.[3] | Requires genetic modification of the target protein, which may alter its function. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are representative protocols for CETSA, DARTS, and NanoBRET for assessing the engagement of a kinase inhibitor like this compound with its target, CHK2.
Cellular Thermal Shift Assay (CETSA) Experimental Workflow
Detailed CETSA Protocol (Adapted for this compound and CHK2):
-
Cell Culture and Treatment:
-
Seed a suitable human cancer cell line (e.g., HT-29, which has functional CHK2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 2-4 hours.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by scraping and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA assay.
-
Perform Western blotting with a primary antibody against CHK2 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin).
-
Quantify the band intensities and plot the normalized soluble CHK2 fraction against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Experimental Workflow
Detailed DARTS Protocol (Adapted for this compound and CHK2):
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound or vehicle (DMSO) at room temperature for 1 hour.
-
-
Protease Digestion:
-
Add a protease, such as pronase, to the lysates at a predetermined optimal concentration.[2]
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
-
Protein Analysis:
-
Perform Western blotting for CHK2.
-
An increased intensity of the CHK2 band in the this compound-treated samples compared to the vehicle control indicates that the compound protected the protein from proteolytic degradation, thus confirming target engagement.
-
NanoBRET™ Target Engagement Assay for CHK2
Detailed NanoBRET™ Protocol for CHK2: [11]
-
Cell Preparation:
-
Transfect HEK293 cells with a CHK2-NanoLuc® fusion vector.
-
Seed the transfected cells into 96-well plates.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer to the cells.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate the plate for 2 hours at 37°C.[11]
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal on a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
CHK2 Signaling Pathway
Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the downstream effects of target engagement. CHK2 is a key transducer kinase in the DNA damage response pathway, activated by ATM in response to double-strand breaks. Activated CHK2 then phosphorylates a range of substrates to orchestrate cell cycle arrest, DNA repair, and apoptosis.
Conclusion
The Cellular Thermal Shift Assay is a powerful and physiologically relevant method for validating the target engagement of small molecule inhibitors like this compound. Its ability to be performed in intact cells with endogenous protein levels provides a significant advantage. However, alternative methods such as DARTS and NanoBRET offer valuable complementary approaches, particularly when a thermal shift is not observed or when high-throughput screening is required. The choice of assay will ultimately depend on the specific experimental needs, available resources, and the biophysical properties of the drug-target interaction. For a comprehensive understanding of this compound's engagement with CHK2, a multi-faceted approach employing more than one of these techniques is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. carnabio.com [carnabio.com]
CCT241533: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response (DDR) pathway.[1][2][3] Its ability to disrupt cell cycle checkpoints, particularly in p53 deficient cancers, makes it a compelling agent for targeted cancer therapy, often in combination with other treatments like PARP inhibitors.[1][2][4] This guide provides a comparative overview of this compound's efficacy in various cancer cell lines, supported by experimental data and detailed protocols.
Efficacy of this compound in Different Cancer Cell Lines
The cytotoxic effect of this compound as a single agent has been evaluated in several human tumor cell lines. The growth inhibitory IC50 (GI50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| HT-29 | Colon Carcinoma | 1.7[5] |
| HeLa | Cervical Cancer | 2.2[5] |
| MCF-7 | Breast Cancer | 5.1[5] |
These results indicate that this compound exhibits varying levels of single-agent cytotoxicity across different cancer cell types, with the highest potency observed in the HT-29 colon carcinoma cell line.
Mechanism of Action: The CHK2 Signaling Pathway
This compound exerts its effect by inhibiting CHK2, a key serine/threonine kinase in the DNA damage response pathway.[2][6] When DNA double-strand breaks (DSBs) occur, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates CHK2.[3][4][7] Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2][3] By inhibiting CHK2, this compound prevents these downstream signaling events, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with compromised p53 function.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the efficacy of this compound.
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).[8]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA.[8] Allow the plates to air dry completely.[10]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][10]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 value.
The colony forming assay assesses the ability of single cells to undergo unlimited division and form colonies.[6]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Soft agar (B569324) (base and top layers)
-
Crystal violet staining solution (0.5% w/v)
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.5% agar solution in complete culture medium and add 1.5 ml to each well of a 6-well plate. Allow it to solidify.[3]
-
Prepare Top Agar Layer with Cells: Harvest and count the cells. Resuspend a specific number of cells in a 0.35% agar solution in complete culture medium containing the desired concentration of this compound.
-
Plating: Carefully layer 1 ml of the cell-containing top agar onto the solidified base agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, or until colonies are visible.[3]
-
Staining and Counting:
-
Remove the plates from the incubator and add 1 ml of media containing 0.5% crystal violet to each well.
-
Incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS.
-
Count the number of colonies in each well.
-
Experimental Workflow for GI50 Determination
The general workflow for determining the GI50 value of this compound involves a series of sequential steps from cell culture preparation to data analysis.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
Safety Operating Guide
Proper Disposal of CCT241533: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the selective Chk2 inhibitor, CCT241533, is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound is a potent, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway.[1][2][3] As with any potent bioactive compound, proper handling and disposal are essential to minimize risks to personnel and the environment. The following procedures are based on general best practices for hazardous chemical waste disposal and should be supplemented by a thorough review of your institution's specific safety protocols and the compound's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, requires careful segregation and labeling to ensure it is handled as hazardous chemical waste.
Solid Waste Disposal
Dry, solid this compound waste includes the pure compound, contaminated lab supplies such as weighing paper, pipette tips, and gloves.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The original manufacturer's container, if empty and in good condition, can be used. Otherwise, a new, compatible container with a secure screw-on cap is necessary.
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The date the waste was first added to the container.
-
The specific hazards associated with the compound (e.g., "Toxic," "Biohazard" if applicable).
-
-
Waste Segregation: Do not mix this compound waste with other incompatible chemical waste streams.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Pickup Request: Once the container is full or has reached your institution's designated storage time limit, contact your Environmental Health and Safety (EHS) department to arrange for proper disposal.
Liquid Waste Disposal
Liquid waste containing this compound, such as unused solutions or contaminated solvents, must also be treated as hazardous.
-
Container Selection: Use a designated, leak-proof, and chemical-resistant container with a secure screw-top lid. Ensure the container material is compatible with the solvent used to dissolve the this compound.
-
Labeling: Clearly label the container with a hazardous waste tag, specifying:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The solvent(s) present and their approximate concentrations.
-
The concentration of this compound.
-
The date of accumulation.
-
-
Waste Segregation: Keep this compound liquid waste separate from other liquid waste streams to prevent unintended reactions.
-
Storage: Store the sealed liquid waste container in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
Disposal Request: Contact your institution's EHS office for collection and disposal in accordance with local and national regulations. Do not pour this compound solutions down the drain. [4][5][6]
Decontamination of Glassware and Surfaces
Any glassware or laboratory surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Rinsing: Rinse contaminated glassware multiple times with a suitable solvent (e.g., ethanol (B145695) or DMSO, depending on the initial solvent used).
-
Collecting Rinsate: The initial rinsate should be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Surface Cleaning: For spills on benches or other surfaces, absorb the spill with an inert material and decontaminate the area with a suitable cleaning agent. The absorbent material should be disposed of as solid hazardous waste.
Emergency Procedures
In the event of a spill, immediately alert others in the vicinity. For a small spill, and if you are trained to do so, use a chemical spill kit to contain and clean up the material. For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative information related to this compound.
| Property | Value |
| Molecular Weight | 442.48 g/mol |
| IC50 for Chk2 | 3 nM |
| Solubility (DMSO) | ≥ 10 mg/mL |
| Solubility (Ethanol) | ~1 mg/mL |
| Storage Temperature | -20°C (as solid) |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
References
- 1. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.adeo.com [media.adeo.com]
- 5. carlroth.com [carlroth.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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